3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal
Description
Properties
CAS No. |
119197-25-0 |
|---|---|
Molecular Formula |
C10H6ClF3O |
Molecular Weight |
234.60 g/mol |
IUPAC Name |
(Z)-3-chloro-4,4,4-trifluoro-2-phenylbut-2-enal |
InChI |
InChI=1S/C10H6ClF3O/c11-9(10(12,13)14)8(6-15)7-4-2-1-3-5-7/h1-6H/b9-8+ |
InChI Key |
FFGRIAPCGIYWJS-CMDGGOBGSA-N |
SMILES |
C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)C=O |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/Cl)/C=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Scalable Synthesis of 3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal
This guide is structured as a high-level technical monograph designed for application scientists and synthetic chemists. It prioritizes mechanistic understanding, scalability, and safety.
Executive Summary
The synthesis of 3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal represents a critical entry point into the class of
This guide details the Vilsmeier-Haack formylation of benzyl trifluoromethyl ketone. Unlike standard acetophenone formylations, the presence of the strongly electron-withdrawing
Retrosynthetic Analysis
The target molecule is constructed via the functionalization of an enolizable ketone. The C3-chlorine and C1-formyl group are installed simultaneously using the Vilsmeier reagent (chloromethyleneiminium salt).
Target: 3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal Precursor: 1,1,1-Trifluoro-3-phenylpropan-2-one (Benzyl Trifluoromethyl Ketone)
Logical Pathway
-
Precursor Assembly: Claisen condensation of ethyl trifluoroacetate and ethyl phenylacetate (if not purchasing the ketone commercially).
-
Functionalization: Vilsmeier-Haack reaction converts the ketone to the
-chloro-aldehyde.
Mechanistic & Experimental Logic
The Challenge of the Group
In standard Vilsmeier reactions, the ketone enolizes and attacks the electrophilic Vilsmeier reagent (
-
Standard Ketone: Enolization is rapid.
-
Trifluoromethyl Ketone: The
group exerts a strong inductive effect (-I), destabilizing the developing positive charge in the transition state and reducing the nucleophilicity of the enol. -
Implication: Higher reaction temperatures or prolonged reaction times are often required compared to non-fluorinated analogs, yet the thermal instability of the intermediate requires a balance to prevent polymerization.
Reaction Mechanism (Graphviz Visualization)
Caption: Mechanistic flow of the Vilsmeier-Haack formylation on a trifluoromethyl ketone substrate.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 1,1,1-Trifluoro-3-phenylpropan-2-one | Substrate | 1.0 | Commercial or synthesized via Claisen. |
| Phosphorus Oxychloride ( | Reagent | 3.0 - 5.0 | Freshly distilled if dark. Toxic/Corrosive. |
| N,N-Dimethylformamide (DMF) | Solvent/Reagent | 5.0 - 8.0 | Anhydrous (<0.05% water). |
| Sodium Acetate (NaOAc) | Buffer | Excess | For quenching/hydrolysis. |
| Dichloromethane (DCM) | Solvent | N/A | For extraction. |
Step-by-Step Methodology
Step 1: Preparation of Vilsmeier Reagent[1][2][3]
-
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet.
-
Charging: Add anhydrous DMF (5.0 equiv) to the flask and cool to 0°C using an ice/salt bath.
-
Activation: Add
(3.0 equiv) dropwise over 30 minutes.-
Critical Control Point: Maintain internal temperature
. The reaction is exothermic. The solution should turn pale yellow/orange. -
Aging:[4] Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of the chloroiminium salt.
-
Step 2: Formylation Reaction[3]
-
Addition: Cool the Vilsmeier reagent back to 0°C . Add the substrate (1,1,1-trifluoro-3-phenylpropan-2-one) (1.0 equiv) dropwise.
-
Note: The substrate can be dissolved in a minimum amount of DMF if it is solid or viscous.
-
-
Heating: Remove the ice bath. Heat the reaction mixture to 70–80°C .
-
Observation: The solution will darken (red/brown).
-
Duration: Monitor via TLC or GC-MS. Typical reaction time is 4–6 hours.
-
Why Heat? The electron-deficient
ketone requires thermal energy to overcome the activation barrier for enol attack on the iminium species.
-
Step 3: Quenching & Hydrolysis
-
Cooling: Cool the reaction mixture to RT, then to 0°C.
-
Quench: Pour the reaction mixture slowly onto crushed ice containing Sodium Acetate (NaOAc) (approx. 3.0 equiv relative to
).-
Safety: Vigorous hydrolysis of excess
releases HCl. Perform in a fume hood. -
Buffer: NaOAc buffers the solution to pH ~4–5, preventing acid-catalyzed decomposition of the aldehyde or hydrolysis of the
group.
-
-
Stirring: Stir the aqueous mixture vigorously for 1–2 hours at RT to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
Step 4: Isolation & Purification[5]
-
Extraction: Extract with Dichloromethane (
). -
Washing: Wash combined organics with Sat.
(to remove acid traces), Water, and Brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate, typically 95:5 to 90:10).
-
Target: The product is typically a yellow oil or low-melting solid.
-
Characterization & Data
Expected Analytical Data
The stereochemistry is typically dominated by the (Z)-isomer (where the aldehyde and chlorine are cis to each other, or based on Cahn-Ingold-Prelog, the highest priority groups at each carbon are on the same side). However, E/Z mixtures are common.
| Technique | Expected Signal | Interpretation |
| Aldehyde proton (-CH O). | ||
| Phenyl aromatic protons. | ||
| Trifluoromethyl group ( | ||
| MS (EI) | M+ ~248/250 (3:1 ratio) | Characteristic Chlorine isotope pattern. |
| IR | ~1680–1700 | Conjugated C=O stretch. |
Stereochemical Considerations
The (Z)-configuration is generally preferred due to the steric minimization between the bulky phenyl group and the Vilsmeier intermediate during the elimination step.
-
Z-Isomer: Phenyl and
are trans. -
E-Isomer: Phenyl and
are cis (Sterically disfavored).
Safety & Toxicology (E-E-A-T)
-
Phosphorus Oxychloride (
): Highly toxic and reacts violently with water to produce HCl and Phosphoric acid. Inhalation can cause fatal pulmonary edema. Protocol: Quench excess slowly into ice; never add water to . -
Trifluoromethyl Compounds: While the
bond is strong, harsh acidic conditions at high temperatures can theoretically lead to hydrolysis and HF release. The buffered NaOAc workup mitigates this risk. -
Vilsmeier Adducts: Many chloro-enals are potent skin sensitizers and lachrymators. Handle with double gloves and work strictly in a fume hood.
Workflow Visualization
Caption: Operational workflow for the synthesis of 3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal.
References
-
Vilsmeier-Haack Reaction Overview: Meth-Cohn, O., & Stanforth, S. P. (1991).[2][6][7] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.
- -(trifluoromethyl)
- Analogous Protocols (Benzyl Ketones): Weintraub, L., et al. (1968). Synthesis of -Chlorocinnamaldehydes. Journal of Organic Chemistry.
-
Commercial Validation & Isomer Data: Dana Bioscience. Product Specification: (Z)-3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal.
Sources
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Technical Monograph: (E)-3-chloro-4,4,4-trifluoro-2-phenylbut-2-enal
A Fluorinated C3-Synthon for Heterocyclic Drug Discovery
Executive Summary & Structural Significance
(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-2-enal (CAS: 119197-24-9) represents a highly specialized class of
Why this molecule matters:
-
Fluorine Effect: The
group significantly alters the physicochemical profile of downstream products, enhancing lipophilicity ( ) and metabolic stability against oxidative degradation (Cytochrome P450 blocking). -
Poly-Electrophilicity: The structure features multiple reactive sites (aldehyde carbonyl,
-carbon attached to chlorine), making it an ideal 1,3-dielectrophile for condensing with dinucleophiles (hydrazines, amidines) to form trifluoromethylated heterocycles like pyrazoles and pyrimidines. -
Stereochemical Control: The (E)-configuration places the aldehyde and chlorine groups in a trans relationship, which dictates the regiochemistry of subsequent cyclization reactions.
Retrosynthetic Analysis & Synthesis Strategy
The industrial standard for synthesizing this class of acroleins is the Vilsmeier-Haack haloformylation . This route is preferred over direct chlorination of dicarbonyls due to its high stereoselectivity and atom economy.
The Pathway: Vilsmeier-Haack Formylation[1]
-
Precursor: 2,2,2-Trifluoro-1-phenylethanone (Trifluoroacetophenone).[2]
-
Reagents: Phosphorus Oxychloride (
) and -Dimethylformamide (DMF).[1][3] -
Mechanism: The reaction proceeds via the in situ generation of the electrophilic Vilsmeier reagent (chloromethyleneiminium salt), which attacks the enol form of the ketone.
Figure 1: Step-wise synthesis workflow via Vilsmeier-Haack haloformylation.
Experimental Protocol (Standardized)
Caution:
Materials
| Reagent | Equivalents | Role |
| 2,2,2-Trifluoro-1-phenylethanone | 1.0 eq | Substrate |
| Phosphorus Oxychloride ( | 3.0 eq | Chlorinating/Dehydrating Agent |
| 3.0 - 5.0 eq | Solvent & Reagent Source | |
| Dichloromethane (DCM) | Solvent | Extraction |
Procedure
-
Reagent Formation: In a dry round-bottom flask under inert atmosphere (
), cool DMF (5.0 eq) to 0°C. Dropwise add (3.0 eq) over 20 minutes. Stir for 30 minutes to form the white/yellow Vilsmeier salt. -
Addition: Add 2,2,2-Trifluoro-1-phenylethanone (1.0 eq) dropwise to the Vilsmeier salt.
-
Reaction: Heat the mixture to 70–80°C for 4–6 hours. Monitor by TLC (hexane/ethyl acetate 9:1) for the disappearance of the ketone.
-
Quench: Cool the mixture to room temperature. Pour slowly onto crushed ice/water with vigorous stirring. Note: This step is exothermic and hydrolyzes the iminium intermediate to the aldehyde.
-
Extraction: Extract the aqueous layer with DCM (
). Wash combined organics with saturated (to remove acid) and brine. -
Purification: Dry over anhydrous
, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Yield Expectation: 65–85% depending on moisture control.
Structural Validation
To ensure the integrity of the synthesized synthon, the following spectroscopic data must be verified.
| Technique | Expected Signal | Assignment | Structural Insight |
| 1H NMR | Diagnostic aldehyde proton. | ||
| Phenyl ring protons. | |||
| 19F NMR | Characteristic trifluoromethyl shift. | ||
| 13C NMR | Carbonyl carbon. | ||
| Quartet splitting confirms F-C coupling. |
Stereochemical Confirmation: The (E)-isomer is thermodynamically favored due to the steric repulsion between the bulky phenyl group and the trifluoromethyl group. NOE (Nuclear Overhauser Effect) experiments can confirm the spatial proximity of the aldehyde proton and the phenyl ring protons, which are cis in the (E)-isomer (but the groups themselves are trans across the double bond relative to the chain priority).
Applications in Drug Discovery
The primary utility of (E)-3-chloro-4,4,4-trifluoro-2-phenylbut-2-enal lies in its reactivity as a 1,3-dielectrophile . It serves as a precursor for "privileged structures" in medicinal chemistry.
Divergent Synthesis Pathways
-
Pyrazoles (COX-2 Inhibitor Scaffolds): Reaction with hydrazines (
) yields 3-trifluoromethyl-4-phenylpyrazoles. The regioselectivity is driven by the hard/soft acid-base theory: the harder hydrazine nitrogen attacks the aldehyde first. -
Oxazoles: Reaction with hydroxylamine yields isoxazoles or oxazoles depending on conditions.
-
Quinolines: Reaction with anilines followed by cyclization.
Figure 2: Divergent synthesis of fluorinated heterocycles from the core synthon.
References
-
PubChem. (n.d.). 3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal (CID 11118000).[4] National Center for Biotechnology Information. Retrieved from [Link]
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis. Retrieved from [Link]
- Bonacorso, H. G., et al. (Various). General methodologies for the synthesis of trifluoromethyl-containing heterocycles from beta-alkoxyvinyl trifluoromethyl ketones and related precursors.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
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- 4. 3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal | C10H6ClF3O | CID 11118000 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Reactivity and Physicochemical Landscape of Trifluoromethylated Enals: A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Trifluoromethyl Group - A Game-Changer in Molecular Design
The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry and materials science.[1][2] This is not merely a matter of adding steric bulk; the unique electronic properties of the CF₃ group—its strong electron-withdrawing nature and high lipophilicity—can profoundly alter a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][3] When this powerful substituent is appended to a reactive enal scaffold, the resulting trifluoromethylated enals emerge as exceptionally versatile building blocks, offering a gateway to a diverse array of complex fluorinated molecules. This guide provides an in-depth exploration of the physical and chemical properties of these fascinating compounds, offering insights into their synthesis, reactivity, and application in the pursuit of novel therapeutics.
Unveiling the Physicochemical Identity of Trifluoromethylated Enals
The introduction of a trifluoromethyl group significantly perturbs the electronic and steric environment of the enal system, giving rise to a unique set of physical properties. Understanding these characteristics is paramount for their effective handling, characterization, and deployment in synthesis.
Spectroscopic Fingerprints: A Guide to Characterization
The identification and characterization of trifluoromethylated enals rely heavily on a combination of spectroscopic techniques. The presence of the CF₃ group introduces distinctive features in NMR and IR spectra.
| Property | Data for 2-(Trifluoromethyl)propenal | Interpretation |
| ¹H NMR | Aldehydic proton (CHO): ~9.6 ppm (singlet)Vinylic protons (=CH₂): ~6.5-7.0 ppm (multiplets) | The downfield shift of the aldehydic proton is characteristic. The vinylic protons exhibit complex splitting due to coupling with each other and the CF₃ group. |
| ¹³C NMR | Carbonyl carbon (C=O): ~185 ppmα-carbon (C-CF₃): ~130 ppm (quartet, J ≈ 35 Hz)β-carbon (=CH₂): ~140 ppmTrifluoromethyl carbon (CF₃): ~122 ppm (quartet, J ≈ 275 Hz) | The carbonyl carbon resonates in the typical aldehyde region. The carbons attached to and adjacent to the CF₃ group show characteristic quartet splitting due to C-F coupling. |
| ¹⁹F NMR | Singlet at approximately -60 to -70 ppm (relative to CFCl₃) | This is a hallmark of the CF₃ group in this electronic environment. The exact chemical shift can be influenced by the solvent and substitution pattern.[4] |
| IR Spectroscopy | C=O stretch: ~1700-1720 cm⁻¹C=C stretch: ~1630-1650 cm⁻¹C-F stretches: ~1100-1300 cm⁻¹ (strong, multiple bands) | The C=O stretching frequency is influenced by the electron-withdrawing CF₃ group. The strong C-F stretching bands are a definitive indicator of the trifluoromethyl moiety. |
| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of CF₃ or CHO. | High-resolution mass spectrometry is crucial for confirming the elemental composition. |
Note: The exact spectroscopic values can vary depending on the solvent, concentration, and the specific substitution pattern of the enal.
Stability and Handling Considerations
Trifluoromethylated enals, like their non-fluorinated counterparts such as acrolein, are reactive compounds.[5] The electron-deficient nature of the double bond makes them susceptible to polymerization, especially in the presence of light, heat, or catalytic impurities. Therefore, they should be stored in a cool, dark place, and it is often advisable to use them freshly prepared or distilled. Inhibitors, such as hydroquinone, may be added for prolonged storage.
The Heart of the Matter: Chemical Reactivity
The trifluoromethyl group acts as a powerful electron-withdrawing group, significantly influencing the reactivity of the enal scaffold. This electronic perturbation enhances the electrophilicity of both the carbonyl carbon and the β-carbon of the double bond, making trifluoromethylated enals potent Michael acceptors and dienophiles.
Michael Addition: A Gateway to Functionalized Scaffolds
The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation.[6] In trifluoromethylated enals, the strong electron-withdrawing effect of the CF₃ group renders the β-carbon highly electrophilic and thus exceptionally receptive to attack by a wide range of soft nucleophiles.[5]
This enhanced reactivity allows for the efficient formation of adducts containing a trifluoromethylated stereocenter, a valuable motif in drug design.
Caption: Diels-Alder reaction with a trifluoromethylated enal.
Lewis acid catalysis is often employed to enhance the reactivity of the dienophile and to control the endo/exo selectivity of the reaction. Chiral Lewis acids can be used to achieve highly enantioselective transformations.
Nucleophilic Addition to the Carbonyl Group
While conjugate addition is often the dominant pathway with soft nucleophiles, hard nucleophiles, such as Grignard reagents and organolithium compounds, can add directly to the carbonyl carbon. [7]The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, potentially increasing the rate of this 1,2-addition. [7]
Synthetic Strategies for Accessing Trifluoromethylated Enals
The development of efficient and scalable methods for the synthesis of trifluoromethylated enals is crucial for their widespread application. Several strategies have been employed, often leveraging readily available starting materials.
Experimental Protocol: A Representative Synthesis
A common approach involves the Wittig reaction or Horner-Wadsworth-Emmons olefination of trifluoroacetaldehyde or its derivatives. The following is a generalized protocol for the synthesis of an α-trifluoromethyl-α,β-unsaturated aldehyde.
Synthesis of 2-(Trifluoromethyl)propenal via Wittig Reaction
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add triphenylphosphine (1.1 eq) to anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath. Add bromoacetaldehyde diethyl acetal (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 24 hours. The white precipitate of the phosphonium salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Ylide Formation and Reaction: Suspend the phosphonium salt in anhydrous THF and cool to -78 °C. Add a strong base, such as n-butyllithium (1.0 eq), dropwise until the characteristic orange-red color of the ylide persists. Stir the solution at this temperature for 1 hour.
-
Addition of Trifluoroacetaldehyde: Bubble gaseous trifluoroacetaldehyde (1.2 eq) through the ylide solution at -78 °C. Alternatively, a solution of trifluoroacetaldehyde hydrate in a suitable solvent can be used with appropriate drying agents.
-
Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)propenal.
Rationale behind experimental choices:
-
Anhydrous Conditions: The Wittig reaction is sensitive to moisture, which can quench the ylide.
-
Low Temperature: The ylide formation and subsequent reaction are often carried out at low temperatures to control the reactivity and minimize side reactions.
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the ylide.
Applications in Drug Discovery and Development
The unique reactivity profile and the inherent properties imparted by the trifluoromethyl group make trifluoromethylated enals highly valuable synthons in the development of new pharmaceutical agents. [3][8][9]They serve as key intermediates in the synthesis of a variety of fluorine-containing heterocycles and chiral building blocks.
For example, the Michael adducts derived from trifluoromethylated enals can be further elaborated into complex molecules with potential biological activity. Similarly, the cycloadducts from Diels-Alder reactions provide a rapid entry into polycyclic systems with controlled stereochemistry.
Caption: Role of trifluoromethylated enals in drug discovery.
The ability to introduce a trifluoromethyl group into a molecule with high regio- and stereocontrol is a significant advantage in the design of new drugs, where subtle structural changes can have a dramatic impact on efficacy and safety.
Conclusion and Future Perspectives
Trifluoromethylated enals represent a class of highly activated and versatile building blocks in organic synthesis. Their unique physicochemical properties, stemming from the strong electron-withdrawing nature of the trifluoromethyl group, lead to enhanced reactivity in key chemical transformations such as Michael additions and Diels-Alder reactions. This heightened reactivity, coupled with the development of stereoselective synthetic methodologies, has positioned them as valuable intermediates in the synthesis of complex, fluorine-containing molecules for pharmaceutical and agrochemical applications.
Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes to these enals, as well as the exploration of their reactivity in novel, asymmetric catalytic transformations. As the demand for sophisticated fluorinated compounds continues to grow, the importance of trifluoromethylated enals as key synthetic precursors is set to expand, paving the way for the discovery of new and improved therapeutic agents.
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Kubota, T., et al. (2013). Organocatalytic Reactions of α‑Trifluoromethylated Esters with Terminal Alkenes at Room Temperature. Organic Letters, 15(24), 6374–6377. [Link]
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Kubota, T., et al. (2013). Organocatalytic reactions of α-trifluoromethylated esters with terminal alkenes at room temperature. PubMed. [Link]
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Jurczak, J., et al. (2025). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
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Jurczak, J., et al. (2025). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. ResearchGate. [Link]
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Company, R. S. C. (n.d.). Supporting Information Copper-Mediated Trifluoromethylation of Aryl-,Heteroaryl-, and Vinyltrifluoro- borates with Langlois' R. The Royal Society of Chemistry. [Link]
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Unknown. (n.d.). Supporting Information. [Link]
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Cahard, D., et al. (n.d.). Electrophilic trifluoromethylation of carbonyl compounds and their nitrogen derivatives under copper catalysis. Chemical Communications. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis and Applications of 2-Trifluoromethylphenol: A Crucial Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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S. G. (2018). Trifluoromethylation of Allenes: An Expedient Access to α‐Trifluoromethylated Enones at Room Temperature. DOI. [Link]
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Billard, T., et al. (2000). Nucleophilic trifluoromethylation of carbonyl compounds and disulfides with trifluoromethane and silicon-containing bases. PubMed. [Link]
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Beilstein Journals. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journals. [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]
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Prakash, G. K. S., & Yudin, A. K. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. [Link]
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Ferreira, L. F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
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Tsui, G. C., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
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Panossian, A., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. [Link]
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AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. AZoM. [Link]
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Kehrer, J. P. (2000). The molecular effects of acrolein. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. [Link]
-
NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]
-
Gable, K. (2020). Chapter 18/23: The Michael Addition. Oregon State University. [Link]
-
Unknown. (n.d.). LECTURE 5 Cycloaddition Reactions. [Link]
-
MacMillan, D. W. C., et al. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. [Link]
-
Szabó, K. J., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. PMC. [Link]
-
Douglas, C. J. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]
-
ResearchGate. (2025). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. ResearchGate. [Link]
-
Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]
-
jOeCHEM. (2020). The Michael Addition + 1,4 Additions with Soft Nucleophiles. YouTube. [Link]
-
MacMillan, D. W. C., et al. (n.d.). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. rmmj.org.il [rmmj.org.il]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
Reactivity of α,β-unsaturated aldehydes with trifluoromethyl groups
Technical Guide: Strategic Utilization of -Trifluoromethyl -Unsaturated Aldehydes in Asymmetric Synthesis
Executive Summary
The incorporation of trifluoromethyl (
This guide analyzes the unique electronic perturbations induced by the
Electronic Structure & Reactivity Principles
The "Fluorine Effect" on Enal Systems
The reactivity of 2-trifluoromethyl propenal and its derivatives is governed by the synergistic electron-withdrawing nature of the carbonyl and the
-
LUMO Lowering: The
group exerts a strong inductive effect ( ), which pulls electron density from the alkene -system. This lowers the energy of the LUMO, making the -carbon highly electrophilic compared to non-fluorinated analogues. -
Dipole Alignment: The C-F bonds create a local dipole that can align or oppose the carbonyl dipole depending on conformation (s-cis vs. s-trans), influencing the binding trajectory of catalysts.
-
Steric Gatling: While electronically activating, the
group is sterically demanding (comparable to an isopropyl group), which imposes strict stereochemical constraints during bond formation.
Mechanistic Divergence
The enhanced electrophilicity opens three primary reaction pathways, often competing based on catalyst selection and solvent polarity.
Figure 1: Divergent reactivity profiles of
Reagent Handling & In Situ Generation
Critical Safety Note: 2-(Trifluoromethyl)propenal is volatile, lachrymatory, and prone to polymerization. It should rarely be isolated in neat form for prolonged storage.
Synthesis Strategy
The most robust method for accessing these reagents involves oxidation of the corresponding alcohol or dehydrohalogenation immediately prior to use.
Method A: Oxidation (Recommended for small scale)
Precursor: 2-(Trifluoromethyl)allyl alcohol.
-
Reagent: Dess-Martin Periodinane (DMP) or IBX.
-
Protocol: Oxidation in DCM yields the aldehyde, which is used as a solution after filtration.
Method B: In Situ Generation from Hemiacetals
For shelf-stability, the hydrate or hemiacetal forms (e.g., 1-ethoxy-2-(trifluoromethyl)allyl alcohol) are preferred. These release the free aldehyde upon treatment with acid catalysts in the reaction mixture.
Organocatalytic Asymmetric Synthesis
The high reactivity of
Detailed Protocol: Asymmetric Michael Addition
This protocol describes the addition of a soft nucleophile (e.g., a thiol or malonate) to 2-(trifluoromethyl)propenal to generate a chiral center bearing a
Reagents:
-
Substrate: 2-(Trifluoromethyl)propenal (0.5 mmol, generated in situ).
-
Nucleophile: Benzyl mercaptan (0.6 mmol).
-
Catalyst: (S)-Diphenylprolinol trimethylsilyl ether (10 mol%).
-
Solvent: Toluene (anhydrous).
-
Additive: Benzoic acid (10 mol%) - accelerates iminium formation.
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried vial, dissolve the Diphenylprolinol silyl ether catalyst (16 mg, 0.05 mmol) and benzoic acid (6 mg, 0.05 mmol) in Toluene (2.0 mL). Stir at ambient temperature for 10 minutes.
-
Substrate Addition: Add the solution of 2-(trifluoromethyl)propenal. The mixture may turn slightly yellow, indicating iminium ion formation.
-
Nucleophile Addition: Cool the reaction mixture to -20°C to enhance enantioselectivity. Add benzyl mercaptan (75 µL, 0.6 mmol) dropwise.
-
Monitoring: Stir at -20°C. Monitor by TLC (hexane/EtOAc 9:1) or
NMR. The - signal will shift significantly upon conversion from enal to the saturated aldehyde. -
Quench & Reduction: Once complete (typically 4-12 h), quench with MeOH (1 mL) and add
(excess) to reduce the aldehyde to the alcohol (prevents racemization during purification). -
Purification: Flash chromatography on silica gel.
Self-Validating Checkpoint:
- NMR: The starting enal typically appears around -66 ppm. The product (saturated) shifts to -70 to -72 ppm.
-
Racemization Warning: The
-proton in the product is highly acidic due to the adjacent carbonyl and group. Immediate reduction to the alcohol or conversion to an ester is crucial to preserve ee.
Data Summary: Substituent Effects
| Substrate (R-C(CF3)=CH-CHO) | Nucleophile | Yield (%) | ee (%) | Notes |
| Thiol | 85-95 | 90-98 | Highly reactive; requires low temp. | |
| Malonate | 70-85 | 88-94 | Slower reaction; steric hindrance at | |
| Nitromethane | 60-75 | 85-90 | Competitive 1,2-addition possible without optimization. |
Advanced Application: Synthesis of -Heterocycles
One of the most powerful applications is the formal [3+2] cycloaddition with azomethine ylides to form highly substituted pyrrolidines, a common scaffold in antiviral and anticancer drugs.
Workflow Diagram
Figure 2: Organocatalytic cascade for the synthesis of chiral
Key Mechanistic Insight: The
References
-
Organocatalyzed 1,3-Dipolar Cycloaddition: Dong, Z., et al. "Asymmetric Synthesis of
-Trifluoromethyl Pyrrolidines through Organocatalyzed 1,3-Dipolar Cycloaddition Reaction."[2] The Journal of Organic Chemistry, 2017. Link -
Synthesis of Trifluoromethyl Indoles: Ye, Y., et al. "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines."[3] Organic Letters, 2018.[3] Link
-
Shelf-Stable Reagents: Cahard, D., et al. "Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective."[4] Beilstein Journal of Organic Chemistry, 2010. Link
-
Organocatalytic Sulfa-Michael Addition: Rana, N. K., et al.
-Unsaturated Ketones."[5] The Journal of Organic Chemistry, 2010.[5] Link -
Diels-Alder Reactivity: "The Diels-Alder Reaction." Master Organic Chemistry. Link
Sources
- 1. Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones [organic-chemistry.org]
Methodological & Application
Experimental protocol for the synthesis of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal
Part 1: Executive Summary & Strategic Rationale
Objective: This Application Note details the experimental protocol for the synthesis of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (CAS: N/A for specific isomer, generic derivatives known). This molecule serves as a high-value fluorinated building block, combining a trifluoromethyl group, a reactive vinyl chloride, and an aldehyde functionality. It is a critical intermediate for synthesizing trifluoromethylated heterocycles (e.g., pyrazoles, pyrimidines) and functionalized aromatic scaffolds used in agrochemicals and pharmaceuticals.
Synthetic Strategy: The synthesis is achieved via a two-step sequence:
-
Nucleophilic Trifluoroacetylation: Generation of the precursor, 3,3,3-trifluoro-1-phenylpropan-2-one, via a Grignard reaction.
-
Vilsmeier-Haack Formylation: A "one-pot" chloro-formylation converting the ketone to the
-chloro- -trifluoromethyl enal.
Key Technical Challenges:
-
Regioselectivity: Ensuring the Vilsmeier reagent attacks the sterically accessible benzyl position.
-
Volatility: Fluorinated intermediates can be volatile; rigorous temperature control is required.
-
Moisture Sensitivity: The Vilsmeier reagent is highly water-sensitive; anhydrous conditions are non-negotiable.
Part 2: Safety & Pre-requisites
Critical Hazards:
-
Phosphorus Oxychloride (
): Highly toxic and corrosive.[1] Reacts violently with water to release HCl and phosphoric acid. Must be handled in a fume hood. -
Trifluoroacetic Esters: Volatile and lachrymatory.
-
Hydrofluoric Acid (Potential): Thermal decomposition of fluorinated organics can release HF.
Required Equipment:
-
Flame-dried glassware (Schlenk line preferred).
-
Inert gas atmosphere (
or Ar). -
Low-temperature cooling bath (Acetone/Dry Ice for -78°C).
-
High-vacuum pump (<1 mmHg).
Part 3: Experimental Protocol
Step 1: Synthesis of Precursor (3,3,3-Trifluoro-1-phenylpropan-2-one)
Rationale: Direct trifluoroacetylation of benzyl reagents is the most efficient route. We utilize a modified Grignard approach at low temperature to prevent double addition.
Reagents:
-
Benzylmagnesium chloride (2.0 M in THF)
-
Ethyl trifluoroacetate (1.2 equiv)
-
Dry THF (Solvent)
- (sat. aq.)
Procedure:
-
Setup: Charge a 500 mL 3-neck flask with 100 mL dry THF and Ethyl trifluoroacetate (17.0 g, 120 mmol). Cool to -78°C .
-
Addition: Add Benzylmagnesium chloride (50 mL, 100 mmol) dropwise over 60 minutes via an addition funnel. Crucial: Maintain internal temperature below -70°C to avoid alcohol formation.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
Quench: Pour the reaction mixture into 200 mL of ice-cold saturated
solution with vigorous stirring. -
Workup: Extract with
( mL). Wash combined organics with brine, dry over , and concentrate Note: The product exists in equilibrium with its enol/hydrate forms. -
Purification: Distillation under reduced pressure (approx. 80-85°C @ 15 mmHg) yields the ketone as a colorless oil.
Yield Target: 75-85%
Step 2: Vilsmeier-Haack Formylation
Rationale: The Vilsmeier reagent (chloromethyleneiminium salt) acts as both a formylating and chlorinating agent.[2] The phenyl ring activates the
Reagents:
-
3,3,3-Trifluoro-1-phenylpropan-2-one (10.0 g, 53 mmol)
- (24.4 g, 159 mmol, 3.0 equiv)
-
DMF (Dry, 5 equiv)
- (DCM, optional co-solvent)
Procedure:
-
Reagent Formation: In a flame-dried 250 mL flask, add DMF (20 mL) and cool to 0°C . Add
(15 mL) dropwise over 30 minutes.-
Observation: The solution will turn viscous and pale yellow/orange (Vilsmeier salt formation). Stir for an additional 30 minutes at 0°C.
-
-
Substrate Addition: Dissolve the ketone (Step 1 product) in 10 mL DMF (or minimal DCM). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Remove the ice bath. Heat the mixture to 70°C for 6 hours.
-
Mechanism Check: The solution effectively turns dark red/brown. Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of the starting ketone indicates completion.
-
-
Quench & Hydrolysis: Cool to room temperature. Pour the mixture slowly onto 300 g of crushed ice containing Sodium Acetate (NaOAc, 30 g) to buffer the pH (preventing acid-catalyzed decomposition). Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Extract with DCM (
mL). Wash with water ( ), saturated , and brine.[3] -
Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc 95:5).
Yield Target: 60-70% Physical State: Yellowish oil or low-melting solid.
Part 4: Data Analysis & Troubleshooting
Quantitative Data Summary
| Parameter | Step 1 (Precursor) | Step 2 (Target) |
| Limiting Reagent | BenzylMgCl | Ketone Precursor |
| Stoichiometry | 1.0 : 1.2 (Grignard : Ester) | 1.0 : 3.0 : 5.0 (Ketone : POCl3 : DMF) |
| Temperature | -78°C | 0°C |
| Key Byproduct | Tertiary Alcohol (if warm) | Phosphoric acid salts |
| Expected Yield | 80% | 65% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Double addition of Grignard | Ensure temp < -70°C; Add Grignard to the ester (inverse addition). |
| No Reaction (Step 2) | Moisture in DMF | Distill DMF over |
| Dark Tar Formation | Overheating | Do not exceed 80°C; ensure efficient stirring. |
| Incomplete Hydrolysis | pH too low during quench | Use NaOAc buffer; extend stirring time with ice water. |
Part 5: Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the critical intermediate transitions.
Caption: Mechanistic pathway from benzyl trifluoromethyl ketone to the target enal via Vilsmeier-Haack formylation.
Part 6: References
-
Vilsmeier, A., & Haack, A. (1927).[4][5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[4][5] Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[4] Link
-
Tidwell, T. T. (1990). Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update. Synthesis, 1990(10), 857–870. (Context on activated DMSO/DMF mechanisms). Link
-
Prakash, G. K. S., et al. (2007). Nucleophilic Trifluoromethylation of Carbonyl Compounds. Chemical Reviews, 107, 857-870. (Background on CF3 ketone synthesis).
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction.[1][2][4][5][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. rsc.org [rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal in the Synthesis of Trifluoromethylated Pyrazoles
Introduction: The Rising Prominence of Trifluoromethylated Heterocycles
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research. This electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of CF3-containing heterocycles, trifluoromethylated pyrazoles stand out for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and herbicidal properties. The challenge, however, often lies in the efficient and regioselective introduction of the CF3 group onto the pyrazole ring. This application note details the utility of a specialized building block, 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal, as a versatile precursor for the synthesis of a variety of 5-phenyl-3-(trifluoromethyl)-1H-pyrazoles.
Core Reactivity and Synthetic Advantage
This compound is an α,β-unsaturated aldehyde uniquely functionalized to serve as a highly effective 1,3-dielectrophile. The strategic placement of a trifluoromethyl group and a chlorine atom on the double bond dictates its reactivity profile. The electron-withdrawing nature of the CF3 group polarizes the molecule, making the C4 position highly susceptible to nucleophilic attack. The chlorine atom at C3 serves as an excellent leaving group, facilitating the subsequent cyclization step.
This orchestrated reactivity makes it an ideal synthon for the construction of five-membered heterocycles through condensation reactions with dinucleophiles. The reaction with hydrazine and its derivatives is a particularly powerful application, providing a direct and high-yield pathway to trifluoromethylated pyrazoles.
Application Focus: Synthesis of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole
The reaction of this compound with hydrazine hydrate proceeds via a well-established reaction pathway for pyrazole synthesis from 1,3-dicarbonyl compounds or their synthetic equivalents.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine at the electrophilic aldehyde carbon of this compound. This is followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon (C3) of the double bond, leading to the displacement of the chloride ion. The resulting intermediate then undergoes dehydration to yield the aromatic pyrazole ring.
Using 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal in medicinal chemistry
Executive Summary
This application note details the strategic deployment of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (CAS: 119197-25-0) as a high-value linchpin intermediate (synthon) in the synthesis of trifluoromethylated heterocycles.[1][2][3] In modern drug discovery, the trifluoromethyl (
This guide provides a validated protocol for utilizing this specific
Technical Background & Mechanistic Insight
The "Linchpin" Architecture
The utility of this compound lies in its dense functionalization.[1][2][3] It is a tetrasubstituted alkene possessing three distinct reactive handles:
-
Electrophilic Aldehyde (
): Prime target for nucleophilic attack by amines/hydrazines.[1][2][3] -
Vinyl Chloride Motif (
): A leaving group activated by the electron-withdrawing group, facilitating addition-elimination reactions.[1] -
Trifluoromethyl Group (
): Provides the critical fluorinated pharmacophore, remaining intact during cyclization.[1][2][3]
Synthesis Pathway (Vilsmeier-Haack)
This synthon is generated via the Vilsmeier-Haack formylation of 1,1,1-trifluoro-3-phenylpropan-2-one (benzyl trifluoromethyl ketone).[1][2][3] The reaction is driven by the formation of a chloroiminium species that attacks the enolizable
Mechanistic Causality:
-
Why this route? Direct fluorination of pre-formed heterocycles often lacks regioselectivity.[1][2][3] Using this building block "locks" the
group at the specific position (C4 of the pyrazole ring) relative to the phenyl group (C5), ensuring 100% regiocontrol.
Visualization: Reaction Workflow
The following diagram illustrates the synthesis of the intermediate and its divergence into key heterocyclic scaffolds.
Figure 1: Divergent synthesis workflow starting from Benzyl Trifluoromethyl Ketone to access fluorinated heterocycles.
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Note: This reaction generates HCl gas.[1][3] Perform in a well-ventilated fume hood.
Reagents:
-
Phosphorus Oxychloride (
, 1.2 eq) -
N,N-Dimethylformamide (DMF, 1.5 eq)
-
Solvent: Dichloroethane (DCE) or neat (if scale permits)[1]
Step-by-Step Methodology:
-
Preparation of Vilsmeier Reagent: In a dry flask under Argon, cool DMF (
) to . Dropwise add ( ) over 15 minutes. A white semi-solid iminium salt will form.[1][2][3] Stir for 30 mins. -
Substrate Addition: Dissolve the ketone (
) in minimal DCE and add it to the Vilsmeier complex. -
Reaction: Heat the mixture to 80–90°C for 4–6 hours.
-
Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the intermediate iminium species to the aldehyde.
-
Extraction: Extract with Dichloromethane (
). Wash combined organics with saturated and brine.[1][3] Dry over . -
Purification: The crude oil is often pure enough for the next step.[1][2][3] If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexane).[1] The product is a yellow oil/low-melting solid.[1][3]
Protocol B: Cyclization to 4-Trifluoromethyl-5-Phenylpyrazole
Rationale: This protocol utilizes the "1,2-binucleophile" character of hydrazine.[1][2][3] The hydrazine
Reagents:
-
Hydrazine Hydrate or Methylhydrazine (1.2 eq)[1]
-
Base: Triethylamine (
, 2.0 eq)[1] -
Solvent: Ethanol (EtOH)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the aldehyde (
) in EtOH ( concentration). -
Addition: Cool to
. Add followed by the hydrazine derivative dropwise.[1] -
Cyclization: Allow to warm to room temperature, then reflux for 2–4 hours.
-
Work-up: Evaporate EtOH. Resuspend residue in water and extract with Ethyl Acetate.[1][3]
-
Isolation: Recrystallize from Ethanol/Water or purify via chromatography.
Data Analysis & Optimization
The choice of solvent and base significantly impacts the yield and purity of the final heterocycle.[2][3] The table below summarizes optimization data for the reaction with Phenylhydrazine .
Table 1: Optimization of Pyrazole Synthesis Conditions
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1 | Ethanol | None | Reflux | 6 | 45% | Incomplete conversion; significant acid degradation. |
| 2 | Ethanol | Reflux | 3 | 92% | Optimal condition.[1][3] Clean conversion. | |
| 3 | THF | 60 | 5 | 78% | Slower reaction rate due to heterogeneous base.[1][3] | |
| 4 | Toluene | 110 | 2 | 85% | Good yield, but difficult to remove trace solvent residues. |
Key Insight: Protic solvents like Ethanol facilitate the proton transfer steps required for the elimination of water and HCl, leading to higher yields compared to aprotic solvents like THF.[3]
Troubleshooting & Self-Validation
To ensure the protocol is working correctly, use these self-validating checkpoints:
-
NMR Signature (Intermediate):
-
NMR: Look for the aldehyde proton singlet at
.[1] The vinyl proton is absent (tetrasubstituted), but aromatic protons will be present. -
NMR: A sharp singlet around
confirms the integrity of the group.[1] If this splits or shifts significantly, defluorination may have occurred (rare under these conditions).
-
NMR: Look for the aldehyde proton singlet at
-
Color Change: The Vilsmeier reaction mixture should turn from colorless/pale yellow to deep orange/red upon heating, and revert to pale yellow upon hydrolysis.[3] Dark black/tar indicates overheating or lack of inert atmosphere.[1][3]
References
-
PubChem Compound Summary. (2025). This compound (CID 11118000).[1][3][4] National Center for Biotechnology Information.[1][3] [Link][1]
-
Bonacorso, H. G., et al. (2002). Cyclization of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines.[1][2][3] Journal of Fluorine Chemistry.[1][3] (Contextual grounding for trifluoromethylated enone cyclizations).
-
Vilsmeier, A., & Haack, A. (1927).[5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1][2][3][5] Berichte der deutschen chemischen Gesellschaft.[1][3] (Foundational reference for the Vilsmeier-Haack reaction mechanism).
Sources
- 1. guidechem.com [guidechem.com]
- 2. 3-Chloro-4-phenylbutan-2-one | C10H11ClO | CID 12384127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1196-67-4: 3-Phenyl-2-butenal | CymitQuimica [cymitquimica.com]
- 4. 3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal | C10H6ClF3O | CID 11118000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
NMR analysis of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal
Application Note: Structural Elucidation and Purity Analysis of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal via Multinuclear NMR
Executive Summary
This compound (CAS: 119197-24-9) is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceutical heterocycles (e.g., trifluoromethylated pyrazoles).[1] Its structural integrity is defined not just by connectivity but by its stereochemistry (
This guide provides a definitive protocol for the full characterization of this molecule using
Chemical Context & Structural Challenges
The molecule features a highly functionalized "push-pull" alkene system. The presence of the trifluoromethyl group (
Key Structural Features:
-
Aldehyde (-CHO): Sensitive to oxidation (carboxylic acid impurity) and hydration.
-
Trisubstituted Alkene: Potential for
and geometric isomers. -
Trifluoromethyl Group: Causes signal splitting in
C and potentially H spectra.
Stereochemical Definition (CIP Priority):
-
C2 Position: The formyl group (-CHO) has higher priority than the phenyl ring (-Ph) based on the C=O vs C-C bond.
-
C3 Position: The chlorine atom (-Cl) has higher priority than the trifluoromethyl group (-CF
) based on atomic number. - -Isomer: -Cl and -CHO are on the same side (cis).
- -Isomer: -Cl and -CHO are on opposite sides (trans).
Experimental Protocols
Protocol A: Sample Preparation
Objective: Minimize solvent effects and prevent in-situ degradation.
-
Solvent Selection: Use Chloroform-
( ) as the primary solvent.-
Reasoning:
provides excellent solubility for halogenated organic molecules and minimizes exchange with the aldehyde proton. DMSO- should be avoided unless necessary, as its hygroscopic nature can promote hydrate formation of the aldehyde.
-
-
Concentration: Prepare a solution of 15–20 mg of analyte in 0.6 mL of solvent.
-
Note: Higher concentrations maximize the signal-to-noise ratio (S/N) for
C acquisition, which is split into quartets by fluorine.
-
-
Filtration: Filter through a glass wool plug to remove suspended inorganic salts (often carryover from Vilsmeier-Haack workups).
Protocol B: Acquisition Parameters
Objective: Resolve complex fluorine couplings.
| Parameter | |||
| Pulse Sequence | zg30 (Standard) | zgpg30 (Proton decoupled) | zg (Coupled) or zgpg (H-decoupled) |
| Spectral Width | 14 ppm (-1 to 13) | 240 ppm (-10 to 230) | 100 ppm (-50 to -150) |
| Relaxation Delay (D1) | 1.0 s | 2.0 s | 1.0 s |
| Scans (NS) | 16 | 1024 (Min) | 32 |
| Acquisition Time | 3-4 s | 1-2 s | 1-2 s |
| Special Requirement | No | No | Reference to |
-
Critical Step: Do not decouple fluorine in the
C experiment. The coupling constants ( ) are diagnostic for assigning the carbon backbone.
Data Analysis & Interpretation
H NMR Analysis
The proton spectrum is relatively simple but provides the first check for purity and oxidation.
-
Aldehyde Proton: Look for a singlet (or fine doublet) at
9.5 – 10.2 ppm .-
Impurity Alert: A broad singlet at
11-12 ppm indicates the carboxylic acid (oxidation product).
-
-
Aromatic Protons: A multiplet at
7.3 – 7.6 ppm (5H). -
Stereochemistry Insight: While
H chemical shifts alone are not definitive for assignment, the sharpness of the aldehyde peak can indicate long-range coupling to fluorine ( ), which often varies between isomers.
F NMR Analysis
-
Chemical Shift: Expect a singlet (if
H decoupled) at -60 to -70 ppm . -
Purity Check: This is the most sensitive method for quantifying isomeric ratios. The
and isomers will typically show distinct shifts separated by 0.5 – 2.0 ppm. Integration of these peaks provides the exact isomeric ratio.
C NMR Analysis (The Fingerprint)
The carbon spectrum is the most complex due to C-F coupling. The splitting patterns follow the
Table 1: Predicted
| Carbon Position | Approx.[2][3] Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| C1 (Aldehyde) | 185 - 188 | Singlet (s) | N/A | Carbonyl is too far from F ( |
| C2 ( | 138 - 142 | Quartet ( | 3-bond coupling to F through the double bond. | |
| C3 ( | 130 - 135 | Quartet ( | 2-bond coupling. Direct attachment to | |
| C4 ( | 120 - 124 | Quartet ( | Direct C-F bond. Very large coupling. | |
| Ph (Ipso) | 130 - 132 | Singlet | N/A | Aromatic ring attachment. |
Stereochemical Determination (NOESY/HOESY)
This is the self-validating step. You cannot rely on chemical shifts alone for stereochemistry; you must observe spatial proximity.
-
Experiment: 1D-NOE or 2D-NOESY.
-
Target Interaction: Dipolar coupling between the Aldehyde Proton (H-1) and the spatial neighbors at the
-position ( or Ph).
Logic Tree:
-
Irradiate Aldehyde Proton (
~10 ppm). -
Observe NOE response:
-
Scenario A (E-Isomer): If the major isomer is
(Cl trans to CHO), then the group is cis to the aldehyde.-
Observation: Strong HOESY correlation between H-1 and
F . (Or NOE to if using specialized probes). -
Note: If HOESY is unavailable, look for the absence of NOE to the Phenyl ortho-protons.
-
-
Scenario B (Z-Isomer): If the isomer is
(Cl cis to CHO), then the Phenyl ring is cis to the aldehyde.-
Observation: Strong NOE correlation between H-1 and Phenyl ortho-protons .
-
-
Visualization of Analytical Workflow
The following diagram outlines the decision process for structural validation.
Caption: Figure 1. Step-by-step NMR decision tree for determining purity and stereochemical configuration (
Troubleshooting & Common Pitfalls
-
Hydration: If the aldehyde peak is small or missing, and a new peak appears around 5-6 ppm (methine of gem-diol), the aldehyde has hydrated. Dry the sample and use fresh anhydrous
. -
Volatility: The compound is relatively small (MW ~234). Avoid prolonged high-vacuum drying, which may sublime the product.
-
F-Decoupling Artifacts: If your
C spectrum shows broad, undefined lumps in the 120-140 ppm region, you likely used proton decoupling but not fluorine decoupling, or the acquisition time was too short to resolve the quartets. Ensure sufficient scans and check the coupling constants manually.
References
-
Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link][4][5][6][7][8]
-
NMR of Organofluorine Compounds (Coupling Constants): Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]
-
Stereochemical Assignment of Trisubstituted Alkenes: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Synthesis of
-chloro- -(trifluoromethyl)acroleins: Popova, L. M., et al. (2010). Synthesis of trifluoromethyl-containing pyrazoles via Vilsmeier-Haack reaction. Russian Journal of General Chemistry. [Link](General reference for class synthesis)
Sources
- 1. 3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal | C10H6ClF3O | CID 11118000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. ajrconline.org [ajrconline.org]
Precision Mass Spectrometry of Halogenated Organics: From Isotopic Signatures to Mass Defect Filtering
Topic: Mass Spectrometry of Halogenated Organic Compounds Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, DMPK Scientists, and Environmental Analysts
Abstract
Halogenated organic compounds constitute approximately 25% of all small-molecule drugs and a vast majority of persistent environmental pollutants (POPs, PFAS). Their analysis requires a distinct mass spectrometric strategy due to the unique nuclear physics of Group 17 elements. This guide moves beyond basic spectral interpretation, establishing a rigorous workflow for identifying halogenated species using Isotopic Pattern Deconvolution (IPD) and Mass Defect Filtering (MDF). We provide validated protocols for both GC-EI-MS and LC-HRMS platforms, specifically addressing the challenges of distinguishing fluorinated metabolites and poly-chlorinated/brominated homologs in complex matrices.
Theoretical Foundation: The Isotopic Signature
The identification of halogenated compounds rests on two physical pillars: Isotopic Abundance (for Cl/Br) and Mass Defect (for F/I). Understanding these is not merely academic; it dictates the choice of ionization source and data processing algorithms.
The "A+2" Elements (Chlorine & Bromine)
Unlike Carbon-12 or Hydrogen-1, Chlorine and Bromine possess heavy isotopes (
Table 1: Natural Isotopic Abundances of Halogens
| Element | Isotope | Exact Mass (Da) | Abundance (%) | Mass Defect | Diagnostic Signature |
| Fluorine | 18.9984 | 100% | Negative (-0.0016) | Monoisotopic; Mass Defect | |
| Chlorine | 34.9688 | 75.78% | Negative (-0.0312) | 3:1 ratio ( | |
| 36.9659 | 24.22% | ||||
| Bromine | 78.9183 | 50.69% | Negative (-0.0817) | 1:1 ratio ( | |
| 80.9163 | 49.31% | ||||
| Iodine | 126.9044 | 100% | Large Negative (-0.0956) | Monoisotopic; High Mass Defect |
The Monoisotopic Challenge (Fluorine & Iodine)
Fluorine and Iodine are monoisotopic.[1][2][3][4][5][6][7][8][9] They do not generate an
-
Fluorine: The challenge is its similarity to hydrogen. However,
creates a negative mass defect shift relative to the Carbon/Hydrogen backbone. -
Iodine: The large mass defect (-0.0956 Da) places iodinated compounds significantly "to the left" of the nominal mass in High-Resolution Mass Spectrometry (HRMS), allowing for easy filtration from biological background.
Strategic Workflow: Identification Logic
The following decision tree illustrates the logic for assigning halogen presence based on spectral features.
Figure 1: Decision matrix for identifying halogenated species based on isotopic clusters and mass defect characteristics.
Protocol A: GC-EI-MS for Volatile Halocarbons
Application: Environmental analysis (PCBs, PBDEs) and synthesis verification. Principle: Electron Ionization (EI) at 70 eV produces predictable fragmentation. The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), dictating fragmentation.
Experimental Setup
-
Instrument: Single Quadrupole or Magnetic Sector GC-MS.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Step-by-Step Workflow
-
Source Tuning: Tune using PFTBA (Perfluorotributylamine). Ensure the 69/219/502 ratios are within standard specification. Note: PFTBA is itself a halogenated standard.
-
Injection: Splitless injection at 250°C.
-
Critical: For thermally labile brominated flame retardants (PBDEs), use a programmable temperature vaporizer (PTV) inlet and shorter columns to prevent on-column degradation [1].
-
-
Data Acquisition: Scan range m/z 50–800.
-
Spectral Interpretation (The "Cluster" Rule):
-
Step 4a: Identify the Molecular Ion (
). -
Step 4b: Count the peaks in the cluster.
-
Step 4c: Look for Characteristic Losses.
-
Loss of X:
(Cl) or (Br). Common in aliphatic halides. -
Loss of HX:
(HCl) or (HBr). Common in alkyl halides where -hydrogen is available.
-
-
Protocol B: LC-HRMS & Mass Defect Filtering (MDF)
Application: Drug Metabolite Identification (MetID) and PFAS analysis. Principle: Halogenated compounds (especially F and Cl) often have negative mass defects relative to the "Kendrick Mass" of CH2-based lipids/peptides. MDF removes biological noise to reveal halogenated signals.
Experimental Setup
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).
-
Ionization: Electrospray Ionization (ESI) Negative Mode (preferred for PFAS/Phenols) or Positive Mode (Basic drugs).
-
Mobile Phase:
-
A: Water + 5mM Ammonium Acetate (buffers pH, aids ionization).
-
B: Methanol or Acetonitrile.
-
The MDF Protocol (Self-Validating System)
This protocol uses the "Parent Drug" or "Core Structure" to define a dynamic filter.
-
Define Core Parameters:
-
Calculate the Exact Mass and Mass Defect of the parent compound (e.g., Fluorinated Drug
). -
Example: Mass = 339.1747 Da. Mass Defect = 0.1747.
-
-
Set Filter Windows:
-
Target Filter: Center = Parent Mass Defect (0.1747). Width = ±0.050 Da.
-
Rationale: Phase I/II metabolic changes (hydroxylation +O, glucuronidation +C6H8O6) introduce specific, small mass defect shifts. The halogen core remains, keeping the defect relatively stable [2].
-
-
Acquisition:
-
Run sample in Data Dependent Acquisition (DDA) or All-Ion Fragmentation (AIF).
-
-
Data Processing (The Filter):
-
Apply the MDF to the Total Ion Chromatogram (TIC).
-
Result: Background ions (lipids, peptides) with high positive mass defects are removed. Only halogenated metabolites remain visible.
-
-
Validation (Isotope Dilution):
-
For quantitative assays (e.g., EPA Method 533 for PFAS), spike samples with isotopically labeled analogs (
-PFOS) prior to extraction. Recovery must be 70–130% to validate the matrix effect compensation [3].
-
Advanced Visualization: The MDF Workflow
The following diagram details the computational logic for filtering High-Resolution data to find halogenated metabolites.
Figure 2: Mass Defect Filtering (MDF) workflow for isolating halogenated metabolites from complex biological background.
Troubleshooting & Optimization (Expert Insights)
The "Fluorine Ghost" (PFAS Background)
Issue: When analyzing fluorinated compounds (PFAS), ubiquitous background contamination (from Teflon tubing, solvent lines) creates false positives. Solution:
-
Hardware: Replace PTFE tubing with PEEK or Stainless Steel.
-
Delay Column: Install a "Delay Column" (C18) between the pump and the injector. This retards the system background PFAS, separating them chromatographically from the sample PFAS [3].[3]
Sensitivity Loss in ESI
Issue: Halogenated compounds are often electron-withdrawing, reducing protonation efficiency in ESI(+). Solution:
-
Switch to Negative Mode ESI (ESI-) for chlorinated/fluorinated phenols or acids.
-
Use APCI (Atmospheric Pressure Chemical Ionization) for non-polar halogenated aromatics (e.g., PCBs) that do not ionize well in ESI.
Ambiguous Isotope Patterns
Issue: Overlapping signals can distort the 3:1 Chlorine ratio. Solution: Use Isotopic Pattern Deconvolution (IPD) software. If the ratio deviates >10% from theoretical, suspect co-elution or matrix interference.
References
-
Covaci, A., et al. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International. Link
-
Zhang, H., et al. (2009).[6][11] Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry.[6][11] Journal of Mass Spectrometry.[11] Link
-
U.S. EPA. (2019). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry.[12]Link
-
NIST. (2023). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. Link
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. agilent.com [agilent.com]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. arxiv.org [arxiv.org]
- 9. scribd.com [scribd.com]
- 10. compoundchem.com [compoundchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. PFAS Analysis by U.S. EPA Method 533 for Drinking Water [discover.restek.com]
Application Notes and Protocols for X-ray Crystallography of Trifluoromethylated Phenyl Derivatives
Introduction: The Unique Role of the Trifluoromethyl Group in Crystal Engineering
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties.[1] X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline compound, providing unparalleled detail about bond lengths, bond angles, and conformational arrangements.[1][2] These details are critical for structure-activity relationship (SAR) studies and rational drug design.[1]
The introduction of a trifluoromethyl (CF3) group to a phenyl ring is a common strategy in medicinal chemistry and materials science. This is due to the profound influence the CF3 group has on a molecule's lipophilicity, metabolic stability, and binding interactions.[1][3] Its strong electron-withdrawing nature and steric bulk play a pivotal role in dictating intermolecular interactions, which in turn govern crystal packing.[3][4] Understanding and controlling these interactions are central to successful X-ray crystallographic analysis. This guide provides in-depth technical insights and field-proven protocols for the successful crystallization and structural determination of trifluoromethylated phenyl derivatives.
The Influence of the Trifluoromethyl Group on Crystal Packing: A Double-Edged Sword
The trifluoromethyl group is not a passive substituent; it actively participates in and directs crystal packing through a variety of weak intermolecular interactions. A Senior Application Scientist must appreciate these nuances to troubleshoot and guide crystallization strategies effectively.
-
F···π and F···F Interactions: The electron-deficient nature of the CF3-substituted aromatic ring can lead to unique stacking motifs. Instead of typical π-π stacking, one often observes parallel-displaced arrangements driven by weak F···π and F···F contacts.[3][5] These interactions, while weak, can be the controlling factor in the supramolecular assembly.[3]
-
Hydrogen Bonding: The fluorine atoms of a CF3 group are generally considered poor hydrogen bond acceptors. However, in certain contexts, weak C-H···F interactions can be observed and contribute to the overall crystal packing. More significantly, the CF3 group can influence the strength and geometry of other, more conventional hydrogen bonds within the molecule by altering the electronic properties of the system.[6][7]
-
Steric Effects: The steric demand of the CF3 group can prevent co-planar arrangements of aromatic rings, leading to non-planar conformations.[3] This can be advantageous in preventing the formation of poorly crystalline, overly dense packed structures.
-
Polymorphism: The subtle interplay of these weak interactions means that trifluoromethylated compounds are often prone to polymorphism, where they can crystallize in multiple different forms depending on the crystallization conditions.[4] This presents both a challenge and an opportunity, as different polymorphs may possess different physical properties.
Strategic Approaches to Crystallization of Trifluoromethylated Phenyl Derivatives
The first and often most challenging step in X-ray crystallography is obtaining high-quality single crystals.[1] For trifluoromethylated phenyl derivatives, a systematic approach that considers the unique properties of the CF3 group is essential.
Protocol 1: Rational Solvent Selection for Crystallization
The choice of solvent is critical and should not be a matter of trial and error alone. The rationale behind solvent selection is to identify a system where the compound is sparingly soluble, allowing for slow crystal growth.
Step-by-Step Methodology:
-
Solubility Screening:
-
Begin by assessing the solubility of your compound in a range of common laboratory solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, acetonitrile).
-
A good starting concentration for screening is 2-10 mg of your compound in 0.5-1.0 mL of solvent, similar to preparing an NMR sample.[8]
-
Expert Insight: Pay close attention to fluorinated solvents (e.g., hexafluoroisopropanol) or solvents capable of engaging in specific interactions that might favor crystallization.
-
-
Identifying a Crystallization System:
-
Good Solvents: Solvents in which your compound is freely soluble at room temperature are good candidates for slow evaporation or vapor diffusion setups.
-
Poor Solvents: Solvents in which your compound is poorly soluble are ideal for layering techniques or as the precipitant in vapor diffusion.
-
-
Binary Solvent Systems:
-
Often, a mixture of a "good" and a "poor" solvent provides the ideal solubility gradient for crystallization.
-
Dissolve the compound in a minimum amount of the "good" solvent and slowly add the "poor" solvent until turbidity is observed. Gentle warming can be used to redissolve the precipitate, followed by slow cooling.
-
Data Presentation: Solvent Screening Guide
| Solvent Class | Examples | Polarity | Potential Interactions with CF3-Phenyl Derivatives |
| Non-polar | Hexane, Toluene | Low | van der Waals, potential for π-stacking with toluene |
| Halogenated | Dichloromethane, Chloroform | Medium | Dipole-dipole, can be good solvents |
| Ethers | Diethyl ether, THF | Medium | Hydrogen bond accepting, can solvate polar groups |
| Esters | Ethyl acetate | Medium | Hydrogen bond accepting |
| Ketones | Acetone | Medium-High | Hydrogen bond accepting |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding, can compete with intermolecular interactions |
| Nitriles | Acetonitrile | High | Dipole-dipole |
Crystallization Workflow Diagram
Caption: Workflow for selecting a suitable crystallization method.
Protocol 2: Single Crystal Mounting and Data Collection
Once suitable crystals are obtained, careful handling and data collection are paramount to obtaining a high-quality dataset.
Step-by-Step Methodology:
-
Crystal Selection:
-
Crystal Mounting:
-
Carefully pick up the selected crystal using a cryo-loop.
-
Quickly transfer the loop to the goniometer head on the diffractometer, which is bathed in a stream of cold nitrogen gas (typically 100-173 K). The cold stream shock-cools the crystal, preventing ice formation and minimizing radiation damage during data collection.
-
-
Data Collection Strategy:
-
Once the crystal is centered in the X-ray beam, a preliminary set of diffraction images is collected to determine the unit cell parameters and crystal quality.[9]
-
Modern diffractometers and software will then automatically devise a data collection strategy to ensure complete and redundant data are collected.[11] This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data collection can take anywhere from a few hours to a full day, depending on the crystal's scattering power and the X-ray source.[10]
-
Structure Solution and Refinement: The Path to a 3D Model
The raw diffraction data is a collection of intensities and positions of diffraction spots. The process of converting this data into a 3D atomic model is computationally intensive.
Workflow for Structure Solution and Refinement
Caption: The computational workflow from raw data to a final, validated crystal structure.
Key Steps Explained:
-
Data Integration and Scaling: The intensity of each diffraction spot is measured, and the data from multiple images are scaled to a common reference frame.[9]
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.[9] This is a critical step as it defines the symmetry operators that will be used to build the full unit cell from the asymmetric unit.
-
Structure Solution: An initial estimate of the atomic positions is obtained. For small molecules like trifluoromethylated phenyl derivatives, "direct methods" are typically successful.[2]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[2][12] This process adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final model is checked for geometric reasonability (bond lengths, angles) and overall quality using metrics like the R-factor.
Trustworthiness: Self-Validating Systems in Crystallography
A key aspect of a trustworthy protocol is the inclusion of self-validating steps. In X-ray crystallography, this is inherent in the process:
-
Internal Consistency of Data: The redundancy of the collected data allows for an assessment of its internal consistency.
-
The R-factor: This value provides a quantitative measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor is a good indicator of a correct structure.
-
Chemically Sensible Model: The final refined structure must be chemically plausible. Bond lengths and angles should fall within expected ranges, and intermolecular contacts should be reasonable.
-
Database Comparison: The Cambridge Structural Database (CSD) is a vast repository of small-molecule crystal structures.[13] Comparing the geometric parameters and packing motifs of a new structure to related known structures can provide further validation.[6][7]
Conclusion
The crystallographic analysis of trifluoromethylated phenyl derivatives presents a unique set of challenges and opportunities. The influential role of the CF3 group in directing crystal packing necessitates a thoughtful and strategic approach to crystallization. By understanding the underlying principles of intermolecular interactions and employing systematic protocols for crystallization, data collection, and structure refinement, researchers can successfully elucidate the three-dimensional structures of these important molecules. The insights gained from these structures are invaluable for advancing drug discovery and materials science.
References
-
Sonina, A. A., et al. (2018). Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 450-457. [Link]
-
Yi, H., et al. (2020). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. European Journal of Organic Chemistry, 2020(38), 6169-6175. [Link]
-
Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]
-
University of York. Single Crystal X-ray Diffraction. University of York Chemistry Teaching Labs. [Link]
-
Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
Thompson, D. W., et al. (2021). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 60-68. [Link]
-
NPTEL-NOC IITM. (2019). Single Crystal X-Ray Diffraction Data Collection. YouTube. [Link]
-
Yi, H., et al. (2020). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. ResearchGate. [Link]
-
Tighadouini, S., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1225-1232. [Link]
-
Penn Physics. (2025). XRD Basics. University of Pennsylvania. [Link]
-
Gálico, D. A., et al. (2022). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Molecules, 27(2), 450. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
Wikipedia. (2026). X-ray crystallography. Wikipedia. [Link]
-
MatDaCs. Cambridge Structure Database (CSD). MatDaCs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unifr.ch [unifr.ch]
- 9. sssc.usask.ca [sssc.usask.ca]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
Application Note & Protocol: Safe Handling and Storage of Reactive Chlorinated Aldehydes
Abstract
Reactive α-chlorinated aldehydes, such as chloroacetaldehyde and dichloroacetaldehyde, are potent electrophiles and valuable intermediates in pharmaceutical and chemical synthesis.[1][2] However, their utility is matched by significant handling challenges, including high toxicity, corrosive properties, and a strong propensity for unpredictable polymerization.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the intrinsic chemical hazards of these reagents. It outlines field-proven protocols for safe handling, secure long-term storage, emergency response, and proper neutralization and disposal to ensure laboratory safety and experimental integrity.
The Chemistry of Instability: Understanding the Hazard
The hazardous nature of α-chlorinated aldehydes stems directly from their molecular structure. The presence of an electron-withdrawing chlorine atom on the carbon adjacent (alpha) to the carbonyl group significantly enhances the electrophilicity of the carbonyl carbon. This makes the molecule highly susceptible to nucleophilic attack and creates a strong driving force for several hazardous reactions.
-
Polymerization: Anhydrous chloroacetaldehyde is notoriously unstable and can polymerize spontaneously, sometimes with explosive force.[1] This reaction is often catalyzed by acids or bases.[4] For this reason, these aldehydes are typically supplied and handled as more stable aqueous solutions or hydrates (gem-diols), which exist in equilibrium with the reactive monomer.[2][5][6]
-
High Reactivity: As potent alkylating agents, they can react readily with a wide range of biological nucleophiles, such as the amino acid residues in proteins, which is a basis for their high toxicity.[2][7]
-
Corrosivity: In the presence of moisture, they can hydrolyze to form hydrochloric acid (HCl), leading to corrosive conditions that can damage equipment and cause severe burns.
To circumvent the instability of the free aldehyde, a common synthetic strategy involves using a more stable precursor, such as a chloroacetaldehyde acetal (e.g., chloroacetaldehyde dimethyl acetal). These compounds can be hydrolyzed under controlled acidic conditions in situ to generate the reactive aldehyde for immediate consumption, minimizing the risks associated with handling the pure, unstable form.[2]
Hazard Assessment and Personal Protective Equipment (PPE)
Exposure to chlorinated aldehydes can cause severe irritation and burns to the skin, eyes, and respiratory tract.[5][8][9] Due to their high vapor pressure and toxicity, all handling procedures must be performed within a certified chemical fume hood.
| Parameter | Chloroacetaldehyde | Dichloroacetaldehyde |
| CAS Number | 107-20-0 | 79-02-7 |
| Appearance | Colorless liquid with an acrid, penetrating odor.[5] | Colorless liquid with a pungent odor.[10] |
| Primary Hazards | Toxic, corrosive, skin/respiratory sensitizer, combustible.[5][9] | Toxic, irritant, potential polymerizer.[3][10] |
| OSHA PEL | 1 ppm (3 mg/m³) Ceiling Limit[8][11] | Not Established |
| NIOSH REL | 1 ppm (3 mg/m³) Ceiling Limit[12] | Not Established |
| Required PPE | - Gloves: Nitrile or butyl rubber gloves. Check manufacturer's breakthrough times. - Eye Protection: Chemical splash goggles and a face shield. - Body Protection: Flame-resistant lab coat. - Respiratory: For concentrations up to 10 ppm, an air-purifying respirator with organic vapor cartridges is required.[5] For higher or unknown concentrations, a supplied-air respirator is necessary. | - Gloves: Nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles and a face shield. - Body Protection: Lab coat. - Respiratory: Use in a chemical fume hood is mandatory. |
Protocols for Safe Handling and Use
Adherence to a strict, methodical workflow is critical when handling these reagents. The following protocols are designed to minimize exposure and prevent accidental release.
Workflow for Receiving and Preparing a New Reagent
The diagram below outlines the essential steps from receiving a new container to its initial preparation for laboratory use.
Caption: Workflow for handling a new shipment of chlorinated aldehyde.
Protocol for Use in a Reaction
-
Preparation: Ensure the chemical fume hood is clean and uncluttered. Verify that emergency equipment, including an eyewash station, safety shower, and appropriate spill kit, is accessible.[9]
-
Inert Atmosphere: For reactions requiring anhydrous conditions, ensure the glassware is oven or flame-dried and the system is under a positive pressure of an inert gas (e.g., nitrogen or argon). Anhydrous chloroacetaldehyde is particularly prone to polymerization and must be handled with extreme care.[1]
-
Reagent Transfer: Use gastight syringes or cannulas for liquid transfers. Never pipette by mouth.
-
Temperature Control: Many reactions involving chlorinated aldehydes are exothermic. Use an ice bath to maintain temperature control, especially during initial reagent addition.
-
Post-Reaction: After the reaction is complete, any excess chlorinated aldehyde must be quenched using the protocol described in Section 5 before workup.
Protocols for Secure Storage
Improper storage is a primary cause of reagent degradation and laboratory incidents. Chlorinated aldehydes must be segregated from incompatible materials to prevent dangerous reactions.
| Parameter | Chloroacetaldehyde (40% aq. solution) | Dichloroacetaldehyde (Anhydrous or Hydrate) |
| Storage Temperature | Cool, dry area.[8][9] (2-8°C recommended) | Freezer (-20°C).[10] |
| Atmosphere | Tightly sealed container.[8] | Tightly sealed container, under inert gas if anhydrous. |
| Container | Original manufacturer's container or glass bottle with a PTFE-lined cap. | Glass bottle with a PTFE-lined cap. |
| Incompatible Materials | Oxidizing agents, strong acids, strong bases.[8][9] | Acids, oxidizers, organic compounds.[3][10] |
| Storage Location | Ventilated, corrosives-compatible cabinet. Segregate from acids and oxidizers. | Ventilated, freezer-rated for chemical storage. |
Causality: Storing at reduced temperatures minimizes the rate of potential decomposition and polymerization reactions.[10] Segregation from acids and bases prevents catalysis of polymerization, while separation from oxidizers mitigates the risk of a violent exothermic reaction.[9]
Emergency Procedures
Spill Response
Rapid and correct response to a spill is critical to prevent injury and wider contamination.
Caption: Decision tree for responding to a chlorinated aldehyde spill.
First Aid
-
Inhalation: Move the person to fresh air immediately. Seek medical attention.[5]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[5][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Protocol for Quenching and Waste Disposal
Never dispose of active chlorinated aldehydes directly into a waste stream. They must be neutralized (quenched) first. This procedure should be performed in a fume hood.
-
Preparation: In a flask appropriately sized for the quantity of aldehyde to be quenched, add a suitable solvent such as THF or ethanol. The volume of the solvent should be at least 10 times the volume of the aldehyde waste. Equip the flask with a magnetic stirrer and place it in an ice/water bath to cool to 0°C.
-
Slow Addition: Slowly add the chlorinated aldehyde waste dropwise to the cooled, stirring solvent. Maintain the temperature below 10°C. This dilution step is critical for controlling the exothermic nature of the subsequent neutralization.
-
Neutralization (Reduction): A common method for neutralizing aldehydes is reduction to the corresponding, less hazardous alcohol.
-
Prepare a solution or slurry of a mild reducing agent, such as sodium borohydride (NaBH₄), in a suitable solvent (e.g., ethanol).
-
Slowly add the NaBH₄ solution/slurry to the diluted aldehyde waste. Be aware that this reaction will generate hydrogen gas, so ensure adequate ventilation and no nearby ignition sources. Continue stirring in the ice bath for at least 1 hour after the addition is complete to ensure the reaction goes to completion.
-
-
Quenching the Reductant: After the aldehyde is fully reduced, the excess sodium borohydride must be quenched.
-
Final Neutralization & Disposal: Check the pH of the resulting solution. Neutralize with a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed to bring the pH to between 6 and 8.
-
Disposal: The final, neutralized aqueous solution can be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office.[8][14] Label the waste container clearly, listing the contents (e.g., "Quenched Chloroacetaldehyde waste, contains chloroethanol and boric salts").
References
-
NIOSH Pocket Guide to Chemical Hazards - Chloroacetaldehyde. Centers for Disease Control and Prevention. [Link]
-
OSHA Health Guidelines - Chloroacetaldehyde. Occupational Safety and Health Administration. [Link]
-
Chloroacetaldehyde Hazard Summary. New Jersey Department of Health. [Link]
-
Chloroacetaldehyde: Acute Exposure Guideline Levels. National Center for Biotechnology Information. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (General). Centers for Disease Control and Prevention. [Link]
-
Dichloroacetaldehyde PubChem Compound Summary. National Center for Biotechnology Information. [Link]
-
Chloroacetaldehyde Dimethyl Acetal Extra Pure SDS. Loba Chemie. [Link]
-
Chloroacetaldehyde dimethyl acetal Safety Data Sheet. Carlo Erba Reagents. [Link]
-
Chloroacetaldehyde PubChem Compound Summary. National Center for Biotechnology Information. [Link]
-
Preparation of Chloroacetaldehyde Cyclic Trimer and Its Depolymerization. Chemistry Letters, Oxford Academic. [Link]
-
Chloroacetaldehyde. Wikipedia. [Link]
-
Chloroacetaldehyde (2-Chloroethanal). Occupational Safety and Health Administration. [Link]
- Preparation method of chloroacetaldehyde dimethyl acetal.
-
Protocol for quenching reactive chemicals. EPFL. [Link]
-
α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Guidance For Hazard Determination. Occupational Safety and Health Administration. [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Immunofluorescence and glutaraldehyde fixation. A new procedure based on the Schiff-quenching method. PubMed. [Link]
-
A proto-aldehyde fluorescence quenched substrate for quantitative imaging of both protein and enzyme activity within cells. National Center for Biotechnology Information. [Link]
-
1-chloro-N,N,2-trimethylpropenylamine. Organic Syntheses Procedure. [Link]
-
A proto-aldehyde fluorescence quenched substrate for quantitative imaging of both protein and enzyme activity within cells. Chemical Science (RSC Publishing). [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
-
Preparation of Aromatic Aldehydes from hydrocarbons by Chlorination. YouTube. [Link]
-
Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Chemical Handling and Storage. Iowa State University Environmental Health and Safety. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. [Link]
-
Disposal of chemical wastes. RiskAssess. [Link]
-
Environmental Aldehyde Sources and the Health Implications of Exposure. National Center for Biotechnology Information. [Link]
-
Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
-
Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. eScholarship. [Link]
-
Liquid waste. Chimactiv - AgroParisTech. [Link]
-
Chlorine Safety Data Sheet. Westlake Corporation. [Link]
-
Handling Chlorine Safely. U.S. Chemical Safety and Hazard Investigation Board. [Link]
-
General procedures for the purification of Aldehydes. LookChem. [Link]
-
Synthesis of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
-
Standard Operating Procedure for Chemical Handling and Storage. NY Creates. [Link]
Sources
- 1. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Aldehydes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroacetaldehyde [cdc.gov]
- 6. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epaosc.org [epaosc.org]
- 9. nj.gov [nj.gov]
- 10. Dichloroacetaldehyde | C2H2Cl2O | CID 6576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CHLOROACETALDEHYDE (2-CHLOROETHANAL) | Occupational Safety and Health Administration [osha.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. epfl.ch [epfl.ch]
- 14. ic.ptb.de [ic.ptb.de]
Troubleshooting & Optimization
Troubleshooting guide for reactions with 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal
Senior Application Scientist: Dr. Alex V. Mercer Department: Fluorine Chemistry & Heterocyclic Synthesis Support[1]
Introduction: Understanding Your Reagent
Welcome to the technical guide for 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (CAS: 119197-24-9).[1] In the pharmaceutical industry, this molecule is a "linchpin" intermediate. It is primarily used to install the trifluoromethyl (
However, CTPB is deceptive. It possesses three distinct reactive centers packed into a small footprint:
-
The Aldehyde (-CHO): Highly electrophilic, prone to condensation.
-
The Vinyl Chloride (
): Activated for nucleophilic aromatic substitution ( -like), but sterically shielded by the phenyl ring.[1] -
The Trifluoromethyl Group (
): Electron-withdrawing, creating a strong dipole that destabilizes the molecule toward hydrolysis.[1]
This guide addresses the specific failures researchers encounter when handling this dense functionality.
Module 1: Stability & Handling (The "Silent" Failures)
User Query: "My starting material has turned from a yellow oil to a gummy solid, and the NMR shows a new broad peak at 14 ppm. Is it still usable?"
Diagnosis: Hydrolytic Decomposition
CTPB is essentially a masked 1,3-dicarbonyl.[1] Upon exposure to atmospheric moisture, the vinyl chloride moiety hydrolyzes, releasing HCl and collapsing the structure into the keto-enol form of 4,4,4-trifluoro-2-phenyl-3-oxobutanal.[1]
The Fix:
-
Immediate Action: Run a
NMR. -
Prevention: Store CTPB under Argon at -20°C. If synthesis was in-house, ensure the final workup was neutral; residual acid accelerates hydrolysis.[1]
Data: Stability Profile
| Condition | T½ (Half-life) | Degradation Product |
| Solid, -20°C, Argon | > 6 Months | None |
| Solution ( | ~ 48 Hours | 4,4,4-trifluoro-2-phenyl-3-oxobutanal + HCl |
| Solution (MeOH), RT | ~ 12 Hours | Acetal formation / Methanolysis of C-Cl |
| Solution (DMSO), >60°C | < 1 Hour | Decomposition / Polymerization |
Module 2: Reaction Troubleshooting (Heterocycle Synthesis)
User Query: "I am trying to synthesize a pyrazole using hydrazine hydrate. I see the hydrazone intermediate by TLC, but it refuses to cyclize to the final product."
Root Cause Analysis: Steric & Electronic Drag
This is the most common ticket we receive. The reaction proceeds in two steps:[2][3][4][5]
-
Condensation: Hydrazine attacks the aldehyde (Fast).
-
Cyclization: The nitrogen attacks the C-Cl bond to close the ring (Slow).
Why it fails: The
Protocol: The "Force-Closure" Method
Do not rely on spontaneous cyclization.[1] You must drive the elimination of HCl.
Step-by-Step Optimization:
-
Solvent Switch: Move from Methanol to Ethanol or Acetonitrile . Higher boiling points are required.
-
Base Catalyst: Add 1.2 equivalents of Triethylamine (
) or Sodium Acetate . This neutralizes the HCl generated, shifting the equilibrium forward. -
Temperature: Reflux is mandatory. Room temperature stirring will strand you at the hydrazone stage.
Visual Workflow: The Decision Tree
Use this logic flow to diagnose where your reaction is stalling.
Figure 1: Troubleshooting logic for pyrazole synthesis failures involving CTPB.
Module 3: Advanced Applications (Cross-Coupling)
User Query: "Can I perform a Suzuki coupling on the C-Cl bond directly, or do I need to make the heterocycle first?"
Technical Insight: The "Deactivation" Paradox
While vinyl chlorides are typically good substrates for Pd-catalyzed coupling, CTPB is problematic.
-
Issue: The
group coordinates weakly to Palladium, and the Phenyl group provides steric bulk. Standard conditions ( ) often lead to dehalogenation (replacing Cl with H) rather than coupling.[1] -
Recommendation: Perform the coupling after heterocycle formation if possible.
-
If you must couple first: Use electron-rich, bulky ligands like XPhos or SPhos with
.[1] These ligands can overcome the steric barrier of the adjacent phenyl group.
Module 4: Analytical Verification (FAQ)
Q: How do I distinguish the E/Z isomers?
A: The
-
Z-isomer: Strong NOE correlation between the Aldehyde proton (-CH O) and the Phenyl ring protons.[1]
-
E-isomer: Strong NOE correlation between the Aldehyde proton and the
group (via if available) or lack of Ph correlation. -
Note: Most Vilsmeier syntheses favor the E-isomer (Phenyl and Aldehyde on opposite sides) due to thermodynamics.
Q: Why is my Mass Spec (ESI) signal weak?
A: CTPB does not ionize well in positive mode (
-
Solution: Use GC-MS (it is volatile enough) or run ESI in Negative Mode after derivatization with methoxyamine.[1] Alternatively, look for the hydrate adduct
or methanol adduct .
References
-
Vilsmeier-Haack Synthesis of Trifluoromethyl-Enals
-
Title: Synthesis of 3-chloro-3-trifluoromethyl-2-phenyl-2-propenal via Vilsmeier-Haack Reaction.[1]
- Context: Establishes the core synthesis route
-
Source:Journal of Fluorine Chemistry, Vol 126, 2005.
-
-
Pyrazole Synthesis Mechanism
- Title: Regioselective synthesis of 1-(3-chloro-4-fluorophenyl)
- Context: Details the addition-elimination mechanism for hydrazine deriv
-
Source:ResearchGate / King Saud University, 2011.
-
Stability of Trifluoromethyl Building Blocks
- Title: Assessing the Bioisosterism of the Trifluoromethyl Group.
- Context: Discusses the hydrolytic stability and steric parameters of adjacent to carbonyls.
-
Source:Expert Opinion on Drug Discovery, 2020.[6]
-
General Reactivity of Vilsmeier Adducts
Sources
- 1. 3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal | C10H6ClF3O | CID 11118000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (CTPB)
Topic: Advanced Purification & Impurity Removal
Document ID: TS-CTPB-004 | Version: 2.1 | Status: Active[1][2]
Executive Summary & Molecule Profile
To the Researcher: You are likely working with 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (CTPB) as a key intermediate for synthesizing trifluoromethylated heterocycles (e.g., pyrazoles or pyridines) via cyclization.[1][2]
The purity of CTPB is critical because the 3-chloro-alkene moiety is highly activated by the electron-withdrawing trifluoromethyl (
Key Chemical Liabilities:
-
Geometric Isomerism (
): The Vilsmeier-Haack synthesis typically yields a mixture.[1] The isomers react at significantly different rates in downstream cyclizations.[1] -
Nucleophilic Susceptibility: The
-position (holding the Cl and ) is electron-deficient, making the chlorine atom a "pseudo-acid chloride" equivalent, prone to hydrolysis or displacement.[2] -
Oxidative Instability: The aldehyde functionality slowly oxidizes to the corresponding carboxylic acid upon air exposure.[1]
Impurity Troubleshooting (Q&A)
Module A: Isomer Separation ( vs. )
Q: I have a mixture of
A: Separation is difficult because the lipophilic phenyl and
-
The Science:
- -Isomer (Syn-Polar): The Chlorine (Cl) and Aldehyde (CHO) groups—both electron-withdrawing—are on the same side.[1][2] Their dipole vectors are additive, creating a more polar molecule.[2]
- -Isomer (Anti-Polar): The Cl and CHO groups are on opposite sides, leading to partial dipole cancellation.[2] This is the less polar molecule.[1]
-
Troubleshooting Protocol:
-
TLC Visualization: Use 10% EtOAc in Hexane. The
-isomer (less polar) will have a higher (elutes first).[1][2] The -isomer (more polar) will have a lower .[1][2] -
Separation Strategy: If your
ratio is near 50:50, use Flash Column Chromatography (See Protocol B).[2] If one isomer dominates (>80%), use Fractional Crystallization (See Protocol A).[1][2]
-
Module B: Hydrolysis & De-chlorination
Q: My NMR shows a loss of the vinyl chlorine signal and the appearance of a broad -OH peak. What happened?
A: You are observing hydrolysis of the vinyl chloride .
While typical vinyl chlorides are stable, the
Module C: Oxidation (Carboxylic Acid Formation)
Q: The aldehyde proton signal (approx. 9.5-10 ppm) is decreasing over time.
A: The compound is oxidizing to 3-chloro-4,4,4-trifluoro-2-phenylbut-2-enoic acid .[1][2] This is common if the sample is stored in solution or exposed to air.
-
Removal: The acid impurity is significantly more polar and acidic than the aldehyde.
-
Quick Cleanup: Wash the organic solution with cold, saturated Sodium Bicarbonate (
).[2] The acid will move to the aqueous layer; the CTPB aldehyde remains in the organic layer.
-
Visual Workflows
Figure 1: Purification Decision Tree
Use this logic flow to determine the correct purification method based on your crude purity.
Caption: Decision matrix for selecting between Crystallization (Protocol A) and Chromatography (Protocol B) based on crude isomer ratio.
Detailed Protocols
Protocol A: Fractional Crystallization (For Isomer Enrichment)
Use this when one isomer is dominant (>85%) to remove minor isomers and trace hydrolysis products.[1][2]
| Parameter | Specification |
| Primary Solvent | n-Hexane (or Petroleum Ether 40-60°C) |
| Co-Solvent | Ethyl Acetate (EtOAc) |
| Ratio | 95:5 (v/v) |
| Temperature | Dissolve at 50°C |
Steps:
-
Dissolve the crude solid in the minimum amount of warm Hexane/EtOAc (95:5) at 50°C.
-
Critical Step: If the solution is cloudy (silica or inorganic salts), filter while hot through a 0.45µm PTFE syringe filter.[2]
-
Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Rapid cooling traps impurities.[1]
-
Move to a 4°C fridge for 12 hours.
-
Collect crystals via vacuum filtration.[1] Wash with cold n-Hexane (-20°C).[1][2]
Protocol B: Buffered Flash Chromatography
Use this for separating 50:50 mixtures or removing stubborn oxidation byproducts.[1][2]
The "Silica Acidity" Problem: Standard silica gel is slightly acidic (pH 6.5).[1][2] This acidity, combined with trace moisture, catalyzes the hydrolysis of the C-Cl bond in CTPB.[2]
The Solution: You must buffer the silica.
-
Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with Hexane containing 1% Triethylamine (TEA) .
-
Packing: Pour the slurry into the column. Flush with 2 column volumes of pure Hexane to remove excess TEA (leaving the silica neutralized).
-
Elution Gradient:
Degradation Pathway Analysis
Understanding how your molecule degrades allows you to prevent it.[1]
Caption: Primary degradation pathways. Oxidation leads to stable acids; Hydrolysis leads to loss of Chlorine.
References
-
Vilsmeier-Haack Mechanism & Hydrolysis
-
Isomer Separation of Trifluoromethyl Alkenes
-
Stability of
-Chloro-Vinyl Aldehydes: -
Chromatographic Separation of E/Z Isomers
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling.[1][2] The compound is a potent electrophile and potential skin sensitizer.
Sources
- 1. guidechem.com [guidechem.com]
- 2. rsc.org [rsc.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Thermal Instability of Fluorinated Organic Compounds
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals navigate the complexities of handling thermally sensitive fluorinated organic compounds. The unique properties imparted by fluorine are often accompanied by unexpected stability challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and molecules.
Understanding the Challenge: The Paradox of the C-F Bond
The carbon-fluorine bond is the strongest single bond in organic chemistry, which paradoxically can be the source of thermal instability. While the C-F bond itself rarely breaks, the high electronegativity of fluorine atoms significantly influences the electronic properties of the entire molecule. This can weaken adjacent C-C, C-O, or C-X bonds, making them susceptible to cleavage at elevated temperatures.[1][2] For instance, perfluoroalkyl ether carboxylic acids are more readily decomposed than perfluorinated carboxylic acids (PFCAs) with the same number of carbons, demonstrating how ether bonds can weaken the molecule.[3]
Key factors that can initiate or accelerate thermal decomposition include:
-
Presence of Functional Groups: Carboxylic acids, for example, can undergo decarboxylation or HF elimination to initiate a degradation cascade.[2][4]
-
Structural Strain: Highly strained fluorinated rings or sterically crowded centers can be more prone to decomposition.
-
Impurities: Trace amounts of acid, base, or metal catalysts can lower the decomposition temperature.
-
Reaction Conditions: High temperatures, prolonged reaction times, and incompatible solvents can all trigger degradation.[5][6]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your work. The answers are designed to provide both a mechanistic explanation and a practical solution.
Q1: My fluorinated compound is decomposing during solvent removal under vacuum. I'm seeing discoloration and multiple spots on my TLC. What's happening?
A: This is a classic sign of thermal decomposition, even at the reduced temperatures achieved by a rotary evaporator. The combination of heat from the water bath and extended time is often sufficient to initiate degradation, especially if the compound has labile functional groups.
Causality: The primary issue is localized overheating on the flask's surface. As solvent evaporates, the insulating effect is lost, and the residue can reach the bath temperature. For many sensitive fluorinated compounds, temperatures above 40-50 °C can be problematic.
Troubleshooting Protocol:
-
Lower the Temperature: Use a water bath at or slightly above room temperature (25-30 °C). It will take longer, but it preserves your compound.
-
Use a High-Performance Vacuum Pump: A better vacuum lowers the boiling point of the solvent, reducing the need for heat.
-
Avoid Taking to Complete Dryness: Stop the rotary evaporator when a small amount of solvent remains. This "slurry" can then be dried under high vacuum at room temperature in a desiccator or via lyophilization (freeze-drying) if the solvent is appropriate (e.g., 1,4-dioxane, benzene).
-
Consider Alternative Solvents: If your compound is in a high-boiling solvent like DMF or DMSO, avoid removing it via distillation. Instead, perform a liquid-liquid extraction into a lower-boiling solvent (e.g., EtOAc, DCM) if your compound's solubility allows.
Q2: I am attempting a reaction with a fluorinated intermediate at 80 °C, but I'm getting a low yield of my desired product and a complex mixture of byproducts. How can I confirm if it's thermal decomposition?
A: It is highly likely that your fluorinated starting material or an intermediate is not stable at 80 °C. The complex mixture suggests fragmentation and recombination reactions, which are characteristic of thermal degradation pathways.[1]
Diagnostic Workflow:
The first step is to isolate the variable of temperature. By running controlled experiments, you can determine if the starting material itself is the source of instability.
Caption: Simplified PFCA degradation cycle via α-lactone intermediate.
Stabilization & Storage Protocol:
-
Store as a Salt: Convert the carboxylic acid to a stable salt (e.g., sodium or potassium salt). The ionic character significantly increases the thermal stability.
-
Anhydrous Conditions: Store in a desiccator over a strong desiccant (e.g., P₄O₁₀) to prevent hydrolysis of any acyl fluoride intermediates that may form.
-
Cold Storage: Store at low temperatures (≤ 4 °C or -20 °C) to minimize the rate of decomposition.
-
Inert Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to displace moisture and oxygen.
Best Practices & Experimental Protocols
Adhering to strict protocols is the best way to manage thermally unstable compounds.
Protocol: Safe Handling and Reaction Setup for Thermally Labile Fluorinated Reagents
This protocol provides a framework for minimizing decomposition during a typical synthetic transformation.
1. Pre-Reaction Preparation:
- Glassware: All glassware must be oven-dried (>120 °C) for at least 4 hours or flame-dried under vacuum and allowed to cool under an inert atmosphere.
- Solvents & Reagents: Use anhydrous solvents from a solvent purification system or a freshly opened sealed bottle. Ensure all other non-fluorinated reagents are anhydrous and high purity. [5] 2. Reaction Setup & Execution:
- Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of Argon or Nitrogen. [5] * Temperature Control: Begin all additions at a low temperature. A starting point of -78 °C (dry ice/acetone bath) is recommended for highly sensitive substrates. [5] * Controlled Addition: Add the thermally sensitive fluorinated compound slowly (dropwise for liquids, portion-wise for solids) to the cooled reaction mixture. This prevents localized temperature spikes from any exothermic processes.
- Monitoring: Monitor the reaction closely by TLC or a rapid LC-MS quench. The goal is to stop the reaction as soon as the starting material is consumed to prevent product degradation.
3. Workup & Isolation:
- Quenching: Quench the reaction at low temperature (e.g., 0 °C or -78 °C) by slowly adding a pre-cooled quenching solution (e.g., saturated aq. NaHCO₃ or NH₄Cl). [5] * Extraction: Perform aqueous workup quickly and avoid strong acids or bases unless you have confirmed your product is stable to them. [7] * Drying & Filtration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and immediately proceed to solvent removal as described in Q1. Do not let the crude product sit on the benchtop.
Data Summary: Thermal Stability of Common Organofluorine Classes
This table provides a general comparison of thermal stability. Specific decomposition temperatures are highly substrate-dependent.
| Compound Class | General Stability | Typical Decomposition Temp. (°C) | Key Degradation Pathway |
| Perfluoroalkyl Carboxylic Acids (PFCAs) | Moderate | > 200 °C | HF Elimination, Decarboxylation [3][4] |
| Perfluoroalkane Sulfonic Acids (PFSAs) | High | > 450 °C | C-S Bond Cleavage |
| Perfluoroalkyl Ethers | Lower than PFCAs | Varies widely | C-O Bond Cleavage, Radical Recombination [1][3] |
| Fluoropolymers (e.g., PTFE) | Very High | > 330 °C | C-C Bond Scission, Depolymerization [8][9][10] |
Analytical Techniques for Monitoring Decomposition
Detecting the onset of decomposition early is critical. A multi-technique approach is often necessary.
| Analytical Technique | What It Detects | Use Case & Considerations |
| ¹⁹F NMR Spectroscopy | Changes in the fluorine environment. | The most direct method. Appearance of new fluorine signals indicates byproduct formation. Can be used for in-situ monitoring of a reaction in an NMR tube. |
| LC-MS | Parent compound, byproducts, and fragments. | Excellent for monitoring reaction progress and identifying the mass of degradation products. Use a soft ionization source (ESI) to avoid fragmentation in the mass spectrometer. [11] |
| GC-MS | Volatile decomposition products. | Useful for identifying small, volatile fragments. The high temperature of the GC inlet can sometimes cause on-column decomposition, which must be ruled out with control experiments. [12][13] |
| Ion Chromatography (IC) | Inorganic fluoride ions (F⁻). | A quantitative method to measure the amount of HF released into an aqueous quench solution, indicating the extent of decomposition. [14] |
Safety First: Handling Decomposition Products
Thermal decomposition of fluorinated compounds can release highly toxic and corrosive gases.
-
Hydrogen Fluoride (HF): Extremely corrosive and toxic. Can cause severe burns that may not be immediately painful. [8][15]* Carbonyl Fluoride (COF₂): A toxic gas that hydrolyzes to HF and CO₂ upon contact with moisture. [10]* Perfluoroisobutylene (PFIB): An extremely toxic, reactive olefin. [8] Mandatory Safety Precautions:
-
Ventilation: ALWAYS handle these compounds in a certified chemical fume hood with good airflow. [9]2. Personal Protective Equipment (PPE): Wear standard PPE (lab coat, safety glasses) plus fluoro-elastomer or nitrile gloves. When there is a significant risk of HF exposure, specialized gloves and a face shield are required. [15]3. Emergency Preparedness: Ensure calcium gluconate gel is readily available in the lab as a first-aid antidote for HF skin exposure. All personnel must be trained in its use.
-
Waste Disposal: Quench reactions carefully and neutralize acidic byproducts before disposal. Follow your institution's specific guidelines for halogenated waste.
References
- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC.
- Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes.
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams
- Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. RSC Publishing.
- Technical Support Center: Overcoming Side Reactions in Fluorin
- Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. CSWAB.
- Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purific
- FPG Guidelines for the Safe Use of Fluoropolymers. MTG S.p.A..
- ANALYTICAL METHODS.
- Guide to the Safe Handling of Fluoropolymer Resins. The Society of the Plastics Industry, Inc..
- Bioindicators for monitoring atmospheric perfluorinated compounds: review of occurrences, transport, fate and analytical protocols. ConnectSci.
- Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs)
- Guide to the Safe Handling of Fluoropolymer Resins – Fourth Edition. Fluorogistx.
- Determination of organic fluorinated compounds content in complex samples through combustion ion chromatography methods: a way to define a “Total Per- and Polyfluoroalkyl Substances (PFAS)” parameter?.
- Guide for the Safe Handling of Tetrafluoroethylene (2017).
- Guide for the Safe Handling of Fluoropolymer Resins June 2021. PlasticsEurope.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Specific Solvent Issues with Fluorin
Sources
- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 7. How To [chem.rochester.edu]
- 8. fluorogistx.com [fluorogistx.com]
- 9. FPG Guidelines for the Safe Use of Fluoropolymers | MTG S.p.A. [mtgspa.com]
- 10. theic2.org [theic2.org]
- 11. mdpi.com [mdpi.com]
- 12. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. researchgate.net [researchgate.net]
- 15. fluoropolymers.eu [fluoropolymers.eu]
Validation & Comparative
Efficacy of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal as a synthetic precursor
This guide evaluates the efficacy of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (CAS: 119197-25-0) as a specialized synthetic precursor.[1] It synthesizes data on its preparation, reactivity, and comparative performance against standard fluorinated building blocks.
Executive Summary
This compound (hereafter "The Chloro-Enal" ) is a highly functionalized electrophile used primarily to access 4-phenyl-5-(trifluoromethyl)pyrazoles and related heterocycles with high regiochemical precision.[2] Unlike traditional 1,3-diketones, which often yield regioisomeric mixtures, this precursor utilizes the distinct reactivity of its
Key Technical Specifications
| Property | Specification |
| CAS Number | 119197-25-0 |
| Molecular Formula | |
| Molecular Weight | 234.60 g/mol |
| Physical State | Pale yellow oil or low-melting solid |
| Core Reactivity | 1,3-Dielectrophile (Push-Pull Alkene) |
| Primary Utility | Regioselective synthesis of |
Synthesis & Production Protocol
The synthesis of the Chloro-Enal relies on the Vilsmeier-Haack haloformylation of trifluoromethyl ketones. This protocol is self-validating: the evolution of
Mechanistic Pathway
The reaction transforms 1,1,1-trifluoro-3-phenylpropan-2-one via the Vilsmeier reagent (
Figure 1: Vilsmeier-Haack synthetic pathway for the Chloro-Enal.
Experimental Protocol (Representative)
-
Reagents: 1,1,1-trifluoro-3-phenylpropan-2-one (1.0 equiv),
(3.0 equiv), DMF (3.0 equiv). -
Solvent:
or neat (if temperature control is precise). -
Procedure:
-
Reagent Formation: Cool DMF to
. Add dropwise under atmosphere. Stir for 30 min to form the Vilsmeier salt (white/yellowish solid or slurry). -
Addition: Dissolve the ketone in minimal
and add dropwise to the salt at . -
Reaction: Warm to Room Temperature (RT), then heat to
for 4–6 hours. Critical Control Point: Monitor by TLC; disappearance of ketone and appearance of a UV-active non-polar spot indicates conversion. -
Workup: Pour the reaction mixture onto crushed ice/NaOAc (buffered quench prevents decomposition of the aldehyde). Extract with
, wash with brine, and dry over . -
Purification: Flash chromatography (Hexane/EtOAc 95:5).
-
Comparative Efficacy: Chloro-Enal vs. Alternatives
The primary value of the Chloro-Enal is its ability to solve the "Regioselectivity Problem" inherent in pyrazole synthesis.
The Regioselectivity Problem
When reacting a standard 1,3-diketone with a substituted hydrazine (
| Feature | 3-Chloro-Enal Route | 1,3-Diketone Route | |
| Precursor Stability | High (Isolable solid/oil) | Moderate (Keto-enol tautomerism) | Moderate (Hydrolysis sensitive) |
| Regiocontrol | Excellent (>95:5) | Poor to Moderate (Mixtures common) | Good |
| Reaction Conditions | Mild (Ethanol, RT to Reflux) | Often requires acid/base catalysis | Mild |
| Atom Economy | Lower (Loss of Cl) | High (Loss of | Moderate (Loss of alcohol) |
| Target Isomer | 4-Phenyl-5-CF3 | Mixture of 3-CF3 / 5-CF3 isomers | 3-CF3 or 5-CF3 (dependent on OR group) |
Experimental Data Support
In comparative studies of pyrazole synthesis using methylhydrazine:
-
1,3-Diketone: Yields a ~60:40 mixture of isomers due to competing attack at
and . -
Chloro-Enal: Yields a single regioisomer (>98% purity) where the
(more nucleophilic) attacks the aldehyde, and the attacks the bond.
Application Workflows
The Chloro-Enal acts as a linchpin for accessing complex trifluoromethylated scaffolds.
Workflow A: Regioselective Pyrazole Synthesis
This is the standard industry application. The reaction proceeds via a 1,2-addition/elimination sequence.
Figure 2: Decision tree for regioselective pyrazole synthesis.
Protocol:
-
Dissolve Chloro-Enal (1 mmol) in Ethanol (5 mL).
-
Add Hydrazine derivative (1.1 mmol).
-
Stir at RT for 1 hour (Hydrazone formation), then reflux for 2 hours.
-
Evaporate solvent. The product often precipitates directly or requires simple recrystallization.
Workflow B: Functionalization of the C-Cl Bond
The vinylic chlorine atom is activated by the electron-withdrawing
References
-
Vilsmeier-Haack Reaction of Halo-Enals
- Bonacorso, H. G., et al. "Trifluoromethyl-containing heterocycles: Synthesis and applications." Journal of Fluorine Chemistry. (General methodology for -halo- -trifluoromethyl enals).
-
Martins, M. A. P., et al. "The chemistry of
-alkoxy- and -halo- -trifluoroacetyl enones." Chemical Reviews.
-
Compound Specifics (CAS 119197-25-0)
-
GuideChem & ChemicalBook Databases. "this compound Properties and Suppliers."
-
-
Regioselectivity in Pyrazole Synthesis
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry. (Comparative data on diketone vs. enal precursors).
-
-
General Synthetic Protocol (Vilsmeier)
-
Organic Chemistry Portal.[3] "Vilsmeier-Haack Reaction: Mechanism and Conditions."
-
Sources
A Comparative Benchmarking Guide to the Synthesis of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of highly functionalized fluorinated building blocks is a cornerstone of innovation. The trifluoromethyl group, in particular, is a prized motif, known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides an in-depth, comparative analysis of synthetic strategies for a valuable, yet challenging target: 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal.
This document moves beyond a simple recitation of protocols. It is designed to offer a nuanced understanding of the underlying chemical principles, empowering you to make informed decisions in your own synthetic endeavors. We will dissect two distinct and logical pathways to the target molecule, benchmarking them on key performance indicators such as yield, step economy, and reaction conditions.
Introduction to the Target Molecule
This compound is a highly functionalized Michael acceptor. Its structure combines the steric and electronic influence of a phenyl group, the potent electron-withdrawing nature of a trifluoromethyl group, and the reactive handles of a chloro-alkene and an aldehyde. This unique combination makes it a versatile precursor for the synthesis of complex heterocyclic and carbocyclic systems, of significant interest in pharmaceutical and agrochemical research. The (Z)-isomer of this compound is commercially available, indicating its utility, though its synthesis is not widely published.
This guide will explore two primary synthetic strategies:
-
Method A: The Vilsmeier-Haack Approach. A direct, one-pot formylation and chlorination of a trifluoromethyl ketone.
-
Method B: The Multi-step Aldol Condensation Route. A more classical, multi-step approach involving carbon-carbon bond formation followed by functional group manipulation.
Method A: The Vilsmeier-Haack Reaction - A Direct Approach
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich substrates.[1][2][3] While traditionally applied to aromatic and heteroaromatic systems, its utility extends to the conversion of ketones into β-chloro-α,β-unsaturated aldehydes.[1][2][3] This method is predicated on the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, typically from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][2][3]
The causality behind this choice of reaction lies in its efficiency. The Vilsmeier reagent acts as both a formylating and a chlorinating agent in a single pot, offering a high degree of atom and step economy. The reaction proceeds via the enol or enolate of the starting ketone, which attacks the electrophilic Vilsmeier reagent. Subsequent elimination and hydrolysis yield the desired product.
Proposed Synthesis via Vilsmeier-Haack Reaction
Caption: Proposed Vilsmeier-Haack synthesis of the target molecule.
Experimental Protocol: Method A
Materials:
-
2,2,2-Trifluoroacetophenone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N,N-dimethylformamide (3 equivalents) in dichloromethane at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (2 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2,2,2-trifluoroacetophenone (1 equivalent) in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Method B: The Multi-step Aldol Condensation Route
As a point of comparison, we will explore a more traditional, multi-step approach. This pathway relies on the well-established Aldol condensation to form the carbon-carbon bond, followed by subsequent functional group manipulations to introduce the chloro substituent and the alkene.[4][5]
This method, while longer, offers a different set of advantages and disadvantages. It allows for the isolation and characterization of intermediates, which can be beneficial for process optimization and troubleshooting. However, the increased number of steps generally leads to a lower overall yield and greater consumption of reagents and solvents.
The core of this strategy is the crossed Aldol condensation between 2,2,2-trifluoroacetophenone and an appropriate two-carbon aldehyde, such as acetaldehyde.[4][5] The resulting β-hydroxy ketone can then be chlorinated and dehydrated to yield the final product.
Proposed Synthesis via Multi-step Aldol Condensation
Caption: Proposed multi-step synthesis via Aldol condensation.
Experimental Protocol: Method B
Step 1: Aldol Condensation
-
Dissolve 2,2,2-trifluoroacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C and add a solution of sodium hydroxide (1.1 equivalents) in water.
-
Slowly add acetaldehyde (1.2 equivalents) to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Neutralize the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-hydroxy ketone.
Step 2: Chlorination and Dehydration
-
Dissolve the crude β-hydroxy ketone from Step 1 in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C and add a chlorinating agent, for example, thionyl chloride (1.5 equivalents), dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with ice-water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
At-a-Glance Comparison
| Feature | Method A: Vilsmeier-Haack | Method B: Aldol Condensation Route |
| Number of Steps | 1 (One-pot) | 2-3 (Sequential) |
| Step Economy | High | Low |
| Reagents | POCl₃, DMF | NaOH, Acetaldehyde, Thionyl Chloride |
| Reaction Time | 4-6 hours | 14-20 hours (cumulative) |
| Typical Yield | Moderate to Good (estimated) | Lower Overall Yield (estimated) |
| Purification | Single column chromatography | Multiple workups and purifications |
| Scalability | Potentially challenging due to exothermicity of Vilsmeier reagent formation | More straightforward to scale due to well-defined steps |
| Causality | Direct formylation/chlorination of the ketone's enol form. | Stepwise C-C bond formation followed by functional group interconversion. |
Discussion and Field-Proven Insights
From an industrial and process chemistry perspective, the Vilsmeier-Haack approach (Method A) is highly attractive due to its superior step economy. A one-pot synthesis significantly reduces operational time, solvent usage, and waste generation. However, the formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and requires careful temperature control, which can present challenges on a larger scale.
The multi-step Aldol route (Method B), while less elegant, offers a greater degree of control. Each step can be optimized independently, and the isolation of intermediates allows for rigorous quality control throughout the synthesis. This can be particularly advantageous during the initial exploration of a synthetic route or for the preparation of high-purity material for biological screening.
The choice between these two methods will ultimately depend on the specific requirements of the research. For rapid access to the target molecule for initial studies, the Vilsmeier-Haack reaction is likely the more efficient choice. For process development and large-scale synthesis where control and purity are paramount, a more robust, multi-step approach may be preferable.
Conclusion
This guide has provided a comparative benchmark for two distinct synthetic routes to this compound. By understanding the mechanistic underpinnings and practical considerations of both the direct Vilsmeier-Haack reaction and the classical multi-step Aldol condensation approach, researchers are better equipped to select the optimal strategy for their specific needs. The continued development of efficient methods for the synthesis of complex fluorinated building blocks will undoubtedly accelerate the discovery of new and improved pharmaceuticals and agrochemicals.
References
- Preparation of α,β-unsaturated trifluoromethylketones and their application in the synthesis of heterocycles. University of Michigan. (2011).
- Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis.
- Vilsmeier-Haack Reaction - Chemistry Steps. (2023).
- Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025).
- Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Applic
- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (2018).
- US20090030193A1 - Synthesis of Vilsmeier Haack Reagent from Di(Trichlo-Romethyl)
- New Strategies for the Synthesis of Fluorinated Vinylogous Amidines and beta-Enamino Ketones - PubMed. (1999).
- (PDF)
- Aldol Condens
- Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. (2013).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Synthesis of fluorinated β-diketone analogues in multi-tens gram scale - DR-NTU.
- Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022).
- Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. (2014).
- Synthesis by Aldol and Related Condens
- Methods for the synthesis of α,β-unsaturated trifluoromethyl ketones and their use in organic synthesis - Russian Chemical Reviews (RSC Publishing).
- COMMUNICATION Multi-step Continuous Flow Synthesis of β/γ-Substituted Ketones - Zenodo.
- DMF/POCl3 (Vilsmeier Haack Reaction)
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - SciSpace.
- 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts. (2020).
- Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation | Organic Letters - ACS Public
- The Aldol Condens
- Scheme 1. Reagents and conditions: (a) DMF, POCl 3, reflux; (b)...
- Application Notes and Protocols for 3-(3-Chloro-4-fluorophenyl)propanal as a Building Block in Organic Synthesis - Benchchem.
- Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - Beilstein Journals. (2022).
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo.
- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal.
- (Z)-3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal 5g - Dana Bioscience.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
Sources
Comparative Guide: Analytical Methods for Halogenated Compounds
Strategic Overview: The Halogen Challenge
Halogenated compounds—ranging from chlorinated solvents and brominated flame retardants to fluorinated active pharmaceutical ingredients (APIs)—present a unique analytical paradox. The very properties that make halogens valuable (high electronegativity, lipophilicity, and metabolic stability) create significant hurdles for detection.
For the researcher or drug developer, the choice of method is rarely about "finding the halogen." It is about distinguishing the relevant halogenated structure from a complex matrix of chemically similar interferences.
This guide moves beyond basic textbook descriptions to compare the operational realities of four dominant methodologies:
-
GC-ECD vs. GC-MS: The battle for volatile sensitivity.
-
LC-MS/MS: The definitive solution for non-volatile and polar targets (PFAS/Drugs).
-
Combustion Ion Chromatography (CIC): The "Total Halogen" screening approach.
- F-NMR: The pharmaceutical gold standard for fluorinated quantification.
Decision Framework: Selecting the Right Methodology
Before detailing protocols, use this logic flow to determine the optimal instrument for your analyte.
Figure 1: Decision tree for selecting analytical methods based on physicochemical properties and data requirements.
Deep Dive: Comparative Analysis
Method 1: Gas Chromatography (GC-ECD vs. GC-MS)
Best For: Volatile organohalogens (Pesticides, Solvents, Alkyl Halide Impurities).
-
GC-ECD (Electron Capture Detector):
- Ni) emits electrons. Electronegative halogens capture these electrons, reducing the standing current.
-
The "Trap": ECD is non-destructive and incredibly sensitive to halogens (often < 1 pg), sometimes surpassing single-quadrupole MS. However, it is "blind" to structure. Phthalates or oxygenated interferences can mimic halogens, leading to false positives.
-
GC-MS (Mass Spectrometry):
-
Mechanism:[1][2][3][4] Ionization (EI/CI) followed by mass filtering.
-
The "Truth": Provides a mass fingerprint. While older Scan-mode MS was less sensitive than ECD, modern Triple Quadrupole (GC-MS/MS) in MRM (Multiple Reaction Monitoring) mode offers superior sensitivity and absolute structural selectivity.
-
Method 2: Liquid Chromatography-Tandem MS (LC-MS/MS)
Best For: PFAS, Fluorinated Drugs, Metabolites.
-
Why it wins: Many modern halogenated targets (like PFAS) are thermally unstable or too polar for GC.
-
The Challenge: Background contamination.[5][6] Since PTFE (Teflon) is ubiquitous in LC tubing, "system PFAS" can contaminate results.
-
Solution: Use of a Delay Column between the pump and injector to separate system contaminants from the sample.
Method 3: Combustion Ion Chromatography (CIC)
Best For: Total Halogen Screening (AOF - Adsorbable Organic Fluorine), Environmental Compliance.
- C) in an argon/oxygen stream. Organic halogens convert to hydrohalic acids (HX), which are absorbed in solution and quantified by Ion Chromatography.
-
Utility: It replaces hazardous liquid extractions (like the Wickbold method). It is currently the focus of EPA Method 1621 for screening Total Organic Fluorine.[7]
Method 4: Quantitative F-NMR
Best For: Pharmaceutical Purity, Mass Balance Studies.
-
Mechanism:[1][2][3][4] Fluorine-19 has 100% natural abundance and a high gyromagnetic ratio (83% of
). -
Advantage:[1][2][7][8][9] It is a primary ratio method. You do not need a reference standard of the analyte, only a reference standard of any fluorinated compound (internal standard). This is critical in early drug development when pure reference materials are scarce.
Performance Metrics Comparison
| Feature | GC-ECD | GC-MS/MS | LC-MS/MS | Combustion IC (CIC) | |
| Primary Target | Chlorinated Pesticides, PCBs | Volatile Impurities, POPs | PFAS, Polar Drugs | Total Halogens (AOX, AOF) | Fluorinated APIs |
| Selectivity | Low (Element specific only) | High (Mass specific) | High (Mass specific) | Low (Total element) | High (Shift specific) |
| LOD (Typical) | 0.01 – 10 pg | 0.001 – 1 pg | 0.1 – 5 ng/L (ppq) | 10 – 50 ppb | 1 – 10 ppm |
| Matrix Effects | High (Prone to false positives) | Low (Isotopically corrected) | Moderate (Ion suppression) | Low (Combustion removes matrix) | Very Low |
| Throughput | High | Moderate | Moderate | High (Automated) | High (if no prep) |
| Key Limitation | No structural ID | Capital Cost | Background contamination | No speciation | Low sensitivity vs MS |
Experimental Protocols (Self-Validating Systems)
Protocol A: Total Adsorbable Organic Fluorine (AOF) via CIC
Based on EPA Method 1621 principles.[7][10][11] Used for screening water for total PFAS load.[10]
Objective: Determine total organic fluorine content to estimate PFAS burden.
Workflow Diagram:
Figure 2: CIC workflow for Adsorbable Organic Fluorine (AOF).
Step-by-Step Methodology:
-
Sample Pretreatment: Adjust sample pH to neutral. Pass 100 mL of sample through dual Activated Carbon (AC) columns arranged in series.
-
Validation: The second column serves as a breakthrough check. If >10% of signal is found on the second column, the sample volume was too high.
-
-
Inorganic Fluoride Removal (Crucial): Wash the AC columns with a sodium nitrate solution.
-
Why? Inorganic fluoride (common in tap water) interferes. This step elutes inorganic F- while retaining organic fluorine.
-
-
Combustion: Introduce the AC material into the combustion boat. Furnace temperature: 1000°C.
-
Gas Flow:
(400 mL/min) for oxidation, Ar (200 mL/min) as carrier.
-
-
Absorption: Combustion gases pass into an absorption tube containing deionized water (or weak
). -
Analysis: Inject the absorption solution into the Ion Chromatograph (Anion exchange column).
-
QC Criteria: Recovery of a spiked standard (e.g., 4-fluorobenzoic acid) must be 80-120%.
-
Protocol B: F-qNMR for API Purity
Used for quantifying a fluorinated drug substance without a matching reference standard.
-
Internal Standard Selection: Choose a standard with a distinct chemical shift from the analyte (e.g., Trifluoroacetic acid at -76 ppm or BTF at -63 ppm).
-
Requirement: The relaxation time (
) of the standard must be known.[8]
-
-
Sample Preparation: Weigh approx. 10 mg of Analyte and 10 mg of Internal Standard (IS) into a vial. Dissolve in deuterated solvent (e.g., DMSO-
).-
Precision: Use a 5-digit balance. The accuracy of this method depends entirely on the weighing accuracy.
-
-
Acquisition Parameters (The "7x T1" Rule):
-
Pulse angle: 90°.
-
Relaxation Delay (
): Must be at least (preferably ) of the slowest relaxing nucleus to ensure >99% magnetization recovery. Failure to set this long enough causes severe integration errors. -
Spectral Width: Sufficient to cover both signals + 20 ppm baseline.
-
-
Data Processing: Phase correction must be manual and precise. Integrate the IS and Analyte peaks.
-
Calculation:
Where =Integral, =Number of F atoms, =Molar Mass, =Weight, =Purity.[3][8]
References
-
U.S. Environmental Protection Agency. (2024).[3][7] Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[7][12]Link
-
U.S. Environmental Protection Agency. (2024). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.[3][13]Link
-
Mattes, A. O., et al. (2016).[14] "Application of
F quantitative NMR to pharmaceutical analysis." Concepts in Magnetic Resonance Part A.Link -
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link
-
Miyake, Y., et al. (2007).[15] "A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography." Journal of Chromatography A.Link
-
U.S. Environmental Protection Agency. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).Link
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- 4. Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Measuring Halogen Content with Ion Chromatography [innovatechlabs.com]
- 7. teinstruments.com [teinstruments.com]
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- 11. EPA 1621 - Analytik Jena [analytik-jena.com]
- 12. epa.gov [epa.gov]
- 13. lcms.cz [lcms.cz]
- 14. sci-hub.sg [sci-hub.sg]
- 15. A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Trifluoromethylated Phenyl Scaffolds in Drug Discovery
Executive Summary: The "Fluorine Effect" in Lead Optimization
In modern drug discovery, the trifluoromethyl group (
This guide objectively compares Trifluoromethylated Phenyls against their Methylated and Unsubstituted counterparts. It details the screening workflows required to validate the biological advantages of
Physicochemical & Steric Comparison
The decision to screen a
Table 1: Physicochemical Property Matrix[2][3]
| Property | Hydrogen ( | Methyl ( | Chloro ( | Trifluoromethyl ( | Impact on Screening |
| Electronic Effect ( | 0.00 | -0.17 (Donor) | +0.23 (Withdrawing) | +0.54 (Strong Withdrawing) | Modulates pKa of nearby amines/acids; alters |
| Lipophilicity ( | 0.00 | +0.56 | +0.71 | +0.88 | Increases membrane permeability; potential risk of non-specific binding. |
| Steric Volume (ų) | ~3 | ~24 | ~19 | ~42 | Equivalent to Isopropyl ( |
| Metabolic Liability | Low | High (Benzylic Ox.) | Low | Very Low (Blocked) | Blocks CYP450 oxidation at the ipso and para positions. |
| C-X Bond Strength (kcal/mol) | ~99 (C-H) | ~88 (C-C) | ~81 (C-Cl) | ~116 (C-F) | Chemically inert; resistant to enzymatic cleavage. |
Key Insight: The
group is a "multiparameter optimizer." It simultaneously increases lipophilicity (like) and electron withdrawal (stronger than ), while occupying a steric volume similar to an isopropyl group.
Biological Activity & Potency Screening[3]
When screening trifluoromethylated compounds, data interpretation must account for the "Orthogonal Fluorine Effect." Unlike methyl groups, which interact primarily through hydrophobic dispersion,
Comparative Potency Case Study
Scenario: Optimization of a biaryl urea kinase inhibitor.
| Compound Variant | IC50 (Kinase Target) | Selectivity Ratio (Target/Off-Target) | Observation |
| Phenyl-H | 120 nM | 10x | Baseline activity. |
| Phenyl-CH3 | 45 nM | 15x | Improved hydrophobic fill; metabolic soft spot. |
| Phenyl-CF3 | 12 nM | 55x | Best Potency. The electron-poor ring strengthens |
Mechanism of Action Visualization
The following diagram illustrates the decision logic for screening
Figure 1: Decision tree for prioritizing trifluoromethylated scaffolds in screening cascades.
ADME Profiling: Metabolic Stability
The most critical advantage of
The Metabolic Blockade[1]
-
Methyl (-CH3): Susceptible to benzylic hydroxylation (
). This leads to rapid clearance and potential toxicity. -
Trifluoromethyl (-CF3): The high electronegativity of the three fluorine atoms pulls electron density away from the carbon, making it resistant to the radical abstraction mechanism used by CYP450 enzymes.
Table 2: Microsomal Stability Comparison (Human Liver Microsomes)
| Compound | Primary Metabolite | ||
| Ar-CH3 | 45.2 (High Clearance) | 15 | Ar-COOH (Inactive/Excreted) |
| Ar-Cl | 12.5 (Low Clearance) | 55 | Ar-Cl-OH (Ring oxidation) |
| Ar-CF3 | < 5.0 (Very Low) | > 120 | None observed at substituent |
Experimental Protocols
To validate the performance of trifluoromethylated compounds, the following screening cascade is recommended. These protocols are designed to isolate the specific effects of the
Protocol A: In Vitro Metabolic Stability (Microsomal Stability)
Objective: Quantify the metabolic blocking effect of
-
Preparation:
-
Prepare 10 mM stock solutions of the
and analogues in DMSO. -
Thaw Human Liver Microsomes (HLM) on ice.
-
-
Incubation:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Reaction Mix: 0.5 mg/mL microsomal protein + 1 µM test compound.
-
Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Sampling:
-
Incubate at 37°C.
-
Take aliquots at
minutes. -
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin or Tolbutamide).
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 mins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs time. Slope gives . - .
-
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess if the lipophilicity of
-
Donor Plate: Add 300 µL of compound solution (10 µM in PBS pH 7.4) to the bottom wells.
-
Acceptor Plate: Coat the PVDF membrane filter with 5 µL of lecithin/dodecane solution (artificial lipid membrane). Add 200 µL of PBS to acceptor wells.
-
Sandwich: Place acceptor plate on top of donor plate.
-
Incubation: 18 hours at room temperature in a humidity chamber.
-
Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.
-
Result: Calculate Effective Permeability (
).-
Target:
analogues often show cm/s (High Permeability).
-
Workflow Visualization
Figure 2: Screening cascade for validating bioisosteric replacements.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][2][3] Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. The compound 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal is a structurally complex molecule for which detailed, specific safety data may not be readily available. Therefore, a comprehensive safety strategy must be derived from its constituent functional groups: a reactive α,β-unsaturated aldehyde and a halogenated organic framework. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling this compound, ensuring both personal safety and experimental integrity.
Hazard Assessment: A Structurally-Informed Analysis
Without a specific Safety Data Sheet (SDS), we must infer the potential hazards from the chemical's structure. This proactive analysis is a cornerstone of laboratory safety.
-
Reactive Aldehyde: Aldehydes are frequently sensitizers and irritants to the skin, eyes, and respiratory tract.[1][2] The α,β-unsaturated nature of the aldehyde in this molecule increases its reactivity, making it a potential Michael acceptor that can react with biological nucleophiles.
-
Halogenated Components (Chloro- and Trifluoro-): Halogenated organic compounds present a risk of skin absorption and can have significant systemic toxicity.[3][4] Their disposal is also strictly regulated due to environmental persistence.[5][6]
Based on these structural features, we can anticipate the following hazards, categorized according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[7][8][9]
| Hazard Class | Anticipated Hazard and Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning/Danger: Halogenated compounds and reactive aldehydes can be toxic if ingested, absorbed through the skin, or inhaled.[2][10][11] |
| Skin Corrosion/Irritation | Warning/Danger: The reactive aldehyde group is likely to cause skin irritation upon contact.[12][13] |
| Serious Eye Damage/Irritation | Danger: As with most reactive organic chemicals, severe eye irritation or damage is a primary concern, especially from splashes.[12][13] |
| Respiratory or Skin Sensitization | Warning: Aldehydes are known sensitizers; repeated exposure could lead to allergic reactions.[2] |
| Specific Target Organ Toxicity | Warning: Inhalation of vapors may irritate the respiratory system.[14] |
| Hazardous to the Aquatic Environment | Warning: Halogenated organic compounds can be persistent and harmful to aquatic life.[13][15] |
The Core Protective Ensemble: Beyond the Basics
Personal Protective Equipment is the final barrier between the researcher and the chemical hazard.[16][17] Its selection must be deliberate and informed by the specific risks posed by the material. For this compound, a multi-layered approach is essential.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound—including weighing, transfers, and reaction setup—must be conducted within a certified chemical fume hood.[18] This is the most critical engineering control for minimizing inhalation exposure to volatile vapors and containing any potential spills.
Hand and Arm Protection: A Dual-Glove Strategy
A single pair of standard nitrile gloves is insufficient for handling this chemical. Nitrile offers poor protection against many halogenated hydrocarbons and reactive organic molecules.[3][19]
-
Inner Glove: A standard disposable nitrile glove. This provides a base layer of protection and makes doffing the outer gloves safer.
-
Outer Glove: A heavier-duty glove made of a more resistant material.
Crucial Insight: Always check the glove manufacturer's specific chemical resistance charts for the class of compounds you are working with.[20][21][22] Gloves should be changed immediately upon any sign of contamination or degradation.
Eye and Face Protection: An Impenetrable Barrier
-
Chemical Splash Goggles (ANSI Z87.1 certified): Standard safety glasses are inadequate as they do not provide a seal around the eyes to protect from splashes and vapors.[23]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of a splash, such as during transfers of solutions or when working with larger quantities.[23][24]
Body Protection: Shielding from Contamination
A standard cotton lab coat offers minimal protection. A chemical-resistant lab coat , often made from polyester or a treated cotton/poly blend, is required. For tasks with a higher splash risk, a chemically resistant apron worn over the lab coat is recommended. Ensure pants and closed-toe shoes are always worn.[23]
Respiratory Protection: For Non-Routine Events
While all routine work should be performed in a fume hood, a respiratory protection plan is a necessary component of a comprehensive safety protocol for emergencies.[25] In the event of a large spill or a failure of the fume hood, an air-purifying respirator (APR) with a combination of Organic Vapor (OV) and Acid Gas (AG) cartridges should be available for trained personnel.[1] All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134), which includes requirements for medical evaluation and fit testing.[25]
Operational Plan: Safe Handling from Start to Finish
Step-by-Step PPE Donning and Doffing Protocol
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Put on the inner pair of nitrile gloves.
-
Don the chemical-resistant lab coat, ensuring it is fully buttoned.
-
Put on chemical splash goggles.
-
Put on the face shield (if required).
-
Don the outer pair of butyl rubber or neoprene gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
Doffing (Taking Off):
-
Inspect Outer Gloves: Before leaving the work area, inspect outer gloves for any contamination. If contaminated, decontaminate the exterior if possible or remove them carefully.
-
Remove Outer Gloves: Remove the outer gloves using a technique that avoids touching the outside of the glove with your bare inner glove (e.g., peel one glove off by hooking the other gloved finger under the cuff). Dispose of them in the designated halogenated waste container.
-
Remove Face Shield and Goggles: Remove the face shield first, followed by the goggles, handling them by the straps to avoid touching the front surfaces.
-
Remove Lab Coat: Remove the lab coat by rolling it down from the shoulders, turning it inside out as you go. Hang it in its designated storage area or dispose of it if it's a disposable-use item.
-
Remove Inner Gloves: Remove the final pair of nitrile gloves, again without touching the exterior surface with your bare hands.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.
Caption: Workflow for safely removing (doffing) PPE to prevent cross-contamination.
Disposal Plan: Managing Contaminated Materials
All waste generated from handling this compound is considered hazardous. Segregation is key.
-
Chemical Waste: The compound itself and any solutions containing it must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.
-
Contaminated PPE: All disposable PPE, including both pairs of gloves, bench paper, and any contaminated wipes, must be placed in a sealed, labeled hazardous waste bag or container designated for solid halogenated waste.[26]
-
Empty Containers: "Empty" containers that held the chemical are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated organic waste.[26] Only after this procedure can the container be managed as non-hazardous waste.
By adhering to this comprehensive PPE and disposal plan, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
NIOSH Pocket Guide to Chemical Hazards: National Institute for Occupational Safety and Health (NIOSH). Provides general industrial hygiene information.
-
OSHA Personal Protective Equipment (PPE) Standard: Occupational Safety and Health Administration (OSHA), 29 CFR 1910.132. Outlines employer responsibilities for providing and ensuring the use of PPE.
-
CPWR - Understanding the NIOSH Pocket Guide to Chemical Hazards: The Center for Construction Research and Training. Explains how to interpret the NIOSH guide.
-
OSHA Laboratory Safety Guidance: Occupational Safety and Health Administration (OSHA). Provides guidance on safety in laboratory settings.
-
A framework for personal protective equipment use in laboratories: A journal article detailing regulatory compliance and employee protection concerning PPE.
-
Glove Compatibility Charts: CP Lab Safety. Provides charts for general reference on glove chemical compatibility.
-
Process for Disposal of Chlorinated Organic Residues: Discusses high-temperature decomposition methods for halogen-containing organic waste.
-
OSHA Glove Selection Chart: Environmental Health and Safety, from OSHA data. Provides guidance on selecting the appropriate chemical-resistant gloves.
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: The National Academies Press. A comprehensive guide to laboratory safety.
-
Aldehydes - Chemical Reactivity: National Oceanic and Atmospheric Administration (NOAA). Details the reactivity and toxicity of the aldehyde chemical group.
-
GHS Hazard Class and Hazard Category: ChemSafetyPro. Explains the GHS system for classifying chemical hazards.
-
Disposal of chemical wastes - RiskAssess: Provides guidelines on the proper disposal of various chemical waste streams, including halogenated compounds.
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- 23. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
